3,5-Dibromo-2,6-dimethylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-2,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-6(8)3-7(9)5(2)10-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOFYKSVKNMNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355770 | |
| Record name | 3,5-dibromo-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-34-0 | |
| Record name | 3,5-Dibromo-2,6-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dibromo-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3,5-Dibromo-2,6-dimethylpyridine, a halogenated pyridine derivative of interest in various chemical and pharmaceutical research fields. This document compiles available quantitative data, outlines detailed experimental protocols for the determination of these properties, and presents a logical workflow for the characterization of this compound.
Core Physical Properties
This compound is a solid, pale yellow crystalline compound at room temperature. Its core physical and chemical identifiers are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇Br₂N | [1] |
| Molecular Weight | 264.95 g/mol | [1] |
| CAS Number | 3430-34-0 | [1] |
| Appearance | Pale yellow crystalline solid | [1] |
| Melting Point | 56-57 °C | |
| Boiling Point | 305 °C | |
| Density | 2.236 g/cm³ | |
| Purity | ≥ 96% (Gas Chromatography) | [1] |
| Storage Conditions | Store at 0-8 °C in an inert atmosphere. | [1] |
Solubility Profile
Spectral Data (Predicted)
As of the latest search, experimental ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra for this compound are not available in the public domain. The following sections describe the expected spectral characteristics based on the compound's structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple. Due to the symmetry of the molecule, the two methyl groups are chemically equivalent and should produce a single signal. The proton on the pyridine ring at the 4-position is unique.
-
Expected Chemical Shifts (in CDCl₃):
-
A singlet for the methyl protons (CH ₃) is anticipated in the upfield region, likely around δ 2.5-2.7 ppm.
-
A singlet for the aromatic proton (CH ) on the pyridine ring is expected further downfield, likely in the range of δ 7.5-8.0 ppm.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to symmetry, four distinct carbon signals are expected.
-
Expected Chemical Shifts (in CDCl₃):
-
The methyl carbons (C H₃) would appear at the highest field (lowest ppm value), likely around δ 20-25 ppm.
-
The carbon atom at the 4-position of the pyridine ring (C -H) is expected to be in the aromatic region.
-
The carbons bonded to the bromine atoms (C -Br) will also be in the aromatic region and their chemical shift will be influenced by the electronegative bromine atoms.
-
The carbons bonded to the methyl groups and the nitrogen atom (C -CH₃) will be the most downfield due to the influence of the electronegative nitrogen atom.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.
-
Expected Absorption Bands:
-
C-H stretching (aromatic): Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹.
-
C-H stretching (aliphatic): The C-H stretching from the methyl groups should be observed in the 2850-3000 cm⁻¹ region.
-
C=C and C=N stretching (aromatic ring): The characteristic stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
-
C-Br stretching: The carbon-bromine stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak: The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (264.95 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show a cluster of peaks for the molecular ion: M⁺ at m/z ~264, (M+2)⁺ at m/z ~266, and (M+4)⁺ at m/z ~268, with relative intensities of approximately 1:2:1.
-
Expected Fragmentation: Common fragmentation pathways would likely involve the loss of a bromine atom or a methyl group.
Experimental Protocols
The following are detailed, generalized methodologies for the determination of the key physical properties discussed.
Melting Point Determination
The melting point is a crucial indicator of purity.
-
Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, and a sample of this compound.
-
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).
-
Boiling Point Determination
The boiling point provides information on the volatility of a compound.
-
Apparatus: Thiele tube or a micro boiling point apparatus, thermometer, a small test tube, a capillary tube (sealed at one end), heating oil, and a sample of this compound.
-
Procedure (Micro method):
-
A few drops of the liquid sample are placed in a small test tube.
-
A capillary tube, with its open end down, is placed inside the test tube.
-
The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with oil).
-
The apparatus is heated gently. As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Solubility Determination
This protocol determines the qualitative solubility of a compound in various solvents.
-
Apparatus: A set of small test tubes, spatulas, and a range of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), hexane).
-
Procedure:
-
Approximately 10-20 mg of this compound is placed into a test tube.
-
About 1 mL of the chosen solvent is added to the test tube.
-
The mixture is agitated vigorously for about 1 minute.
-
The mixture is observed to determine if the solid has dissolved completely.
-
If the solid dissolves, it is recorded as "soluble." If it does not dissolve or only partially dissolves, it is recorded as "insoluble" or "sparingly soluble," respectively.
-
This process is repeated for each solvent.
-
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A solution of the sample (typically 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a single pulse experiment is typically run. For ¹³C NMR, a proton-decoupled experiment is standard.
-
The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the ATR crystal.
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
The sample is placed in the infrared beam path.
-
The infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
A dilute solution of the sample is prepared in a suitable volatile solvent.
-
The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
The molecules are ionized in the ion source (e.g., by electron impact (EI) or electrospray ionization (ESI)).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Logical Relationships in Physical Property Determination
The following diagram illustrates the logical flow and relationship between the physical properties of this compound and the experimental techniques used for their determination.
References
An In-depth Technical Guide to 3,5-Dibromo-2,6-dimethylpyridine: Structure, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2,6-dimethylpyridine, a halogenated derivative of 2,6-lutidine, is a versatile building block in organic synthesis. Its unique structural features, characterized by the presence of two bromine atoms at the meta-positions relative to the nitrogen atom and two methyl groups at the ortho-positions, confer specific reactivity that makes it a valuable intermediate in the preparation of a variety of more complex molecules. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and reactivity, with a focus on its applications in cross-coupling reactions that are pivotal in medicinal chemistry and materials science.
Chemical Structure and Properties
The chemical structure of this compound is foundational to its reactivity. The electron-withdrawing nature of the bromine atoms and the pyridine nitrogen decreases the electron density of the aromatic ring, while the methyl groups provide steric hindrance around the nitrogen and the adjacent carbon atoms.
Below is a visualization of the chemical structure of this compound.
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 3430-34-0 | [1] |
| Molecular Formula | C₇H₇Br₂N | [1] |
| Molecular Weight | 264.95 g/mol | [1] |
| Appearance | Pale yellow crystalline solid | [1] |
| Purity | ≥ 96% (GC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis
The synthesis of this compound typically involves the direct bromination of 2,6-lutidine (2,6-dimethylpyridine). Due to the directing effects of the methyl groups and the pyridine nitrogen, the bromination occurs at the 3 and 5 positions.
Experimental Protocol: Bromination of 2,6-Lutidine
Materials:
-
2,6-Lutidine
-
Bromine
-
Concentrated Sulfuric Acid
-
Thionyl Chloride (optional, as a catalyst)[2]
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a reaction flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, a solution of 2,6-lutidine in concentrated sulfuric acid is prepared. Thionyl chloride may be added as a catalyst.[2]
-
The mixture is heated to a specified temperature (e.g., 130 °C).[2]
-
Bromine is added dropwise to the reaction mixture over a period of several hours.[2]
-
After the addition is complete, the reaction is stirred at the elevated temperature for a designated time to ensure complete bromination.
-
The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice.
-
The acidic solution is neutralized with a sodium hydroxide solution until it becomes basic.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with water, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Reactivity and Applications in Cross-Coupling Reactions
This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, allowing for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the 3 and 5 positions. These reactions are instrumental in building complex molecular architectures for drug discovery and materials science.[3]
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This compound can undergo sequential or double Suzuki-Miyaura couplings to introduce aryl or vinyl substituents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 to 2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., toluene/water, dioxane/water, DMF)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.
-
Degassed solvent is added to the vessel.
-
The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for a period of time until the reaction is complete, as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
The catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
2. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynylpyridines.
Experimental Protocol: General Procedure for Sonogashira Coupling
A general protocol for the Sonogashira coupling of an aryl bromide is provided below.
Materials:
-
This compound
-
Terminal alkyne (1.1 to 2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve this compound, the palladium catalyst, and the copper(I) salt in the solvent.
-
Add the base and the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried, and concentrated.
-
The residue is purified by column chromatography.
3. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 3 and 5 positions of the pyridine ring.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
The following is a general protocol for the Buchwald-Hartwig amination of an aryl bromide.
Materials:
-
This compound
-
Amine (1.1 to 2.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos, t-BuXPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, the ligand, and the base to an oven-dried reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The following diagram illustrates the general workflow for a cross-coupling reaction.
Biological Activity and Drug Development Applications
While specific biological activity data for this compound is not extensively reported in the public domain, its role as a key intermediate suggests its importance in the synthesis of biologically active molecules.[3] Halogenated pyridines are common scaffolds in medicinal chemistry, and their derivatives have shown a wide range of pharmacological activities. The bromine atoms on the pyridine ring serve as versatile handles for introducing various functional groups through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Derivatives of dimethylpyridine have been investigated for various therapeutic applications, and the introduction of different substituents at the 3 and 5 positions can significantly modulate their biological profiles.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its utility is primarily demonstrated through its participation in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These transformations provide efficient routes to highly substituted pyridine derivatives, which are of significant interest to researchers in medicinal chemistry and materials science. This guide has provided an overview of the structure, synthesis, and key reactions of this compound, offering a foundation for its application in the development of novel molecules. Further research into the direct biological activities of this compound and its derivatives may reveal new therapeutic opportunities.
References
Synthesis of 3,5-Dibromo-2,6-dimethylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,5-Dibromo-2,6-dimethylpyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details a robust synthetic protocol, presents quantitative data in a structured format, and includes visualizations of the reaction workflow and proposed mechanism to facilitate understanding and replication.
Introduction
This compound, also known as 3,5-dibromo-2,6-lutidine, is a halogenated pyridine derivative. The presence of bromine atoms at the 3 and 5 positions of the pyridine ring makes it a versatile building block in organic synthesis, allowing for further functionalization through various cross-coupling reactions. Its synthesis is of significant interest to researchers in medicinal chemistry and materials science. This guide focuses on a direct bromination method, which offers a scalable and efficient route to this important compound.
Synthetic Route
The primary synthetic route to this compound involves the direct electrophilic bromination of 2,6-dimethylpyridine (2,6-lutidine). This reaction is typically carried out using a suitable brominating agent in the presence of a strong acid, which activates the pyridine ring towards electrophilic attack.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol is based on the selective bromination of pyridine derivatives as described in patent literature, providing a method suitable for laboratory-scale synthesis.[1]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2,6-Dimethylpyridine | C₇H₉N | 107.15 | ≥98% | Sigma-Aldrich |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | 285.92 | ≥98% | Sigma-Aldrich |
| Oleum | H₂SO₄·xSO₃ | Variable | 20% SO₃ | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ACS grade | Fisher Scientific |
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Heating mantle with a temperature controller.
-
Ice bath.
-
Separatory funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask, place 2,6-dimethylpyridine (10.7 g, 0.1 mol).
-
Acid Addition: Cool the flask in an ice bath and slowly add oleum (20% SO₃, 30 mL) with vigorous stirring. Maintain the temperature below 20 °C during the addition.
-
Brominating Agent Addition: Once the addition of oleum is complete, begin the portion-wise addition of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (28.6 g, 0.1 mol) over 30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition of DBDMH, heat the reaction mixture to 100-110 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g) with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent like ethanol.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques. The crystal structure of this compound has been reported, which can serve as a definitive reference for characterization.[2][3]
| Property | Value |
| Molecular Formula | C₇H₇Br₂N |
| Molecular Weight | 264.95 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not explicitly reported, but expected to be a solid at room temperature |
Reaction Workflow and Mechanism
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Proposed Reaction Mechanism
The bromination of 2,6-dimethylpyridine is an electrophilic aromatic substitution reaction. The strong acidic medium (oleum) protonates the pyridine nitrogen, which deactivates the ring towards electrophilic attack. However, the methyl groups are activating and direct the incoming electrophile to the ortho and para positions. In this case, the 3 and 5 positions are meta to the nitrogen and ortho/para to the methyl groups, making them susceptible to bromination.
Caption: Proposed mechanism for the formation of this compound.
Safety Considerations
-
Oleum is extremely corrosive and reacts violently with water. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a strong oxidizing agent and a source of bromine. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
The reaction is exothermic, especially during the addition of oleum and DBDMH. Proper temperature control is crucial to prevent runaway reactions.
Conclusion
The synthesis of this compound via direct bromination of 2,6-dimethylpyridine using DBDMH in oleum is an effective method for producing this valuable synthetic intermediate. The provided protocol offers a detailed procedure for laboratory-scale preparation. Adherence to safety precautions is paramount when handling the hazardous reagents involved in this synthesis. The structured data and visual diagrams in this guide are intended to support researchers in the successful synthesis and application of this compound in their drug discovery and development endeavors.
References
An In-depth Technical Guide to 3,5-Dibromo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2,6-dimethylpyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique structural features, including the presence of two bromine atoms at the meta-positions relative to the nitrogen atom and two methyl groups at the ortho-positions, impart distinct reactivity and make it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and materials.[1] This technical guide provides a comprehensive overview of the molecular weight, chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 264.95 g/mol | |
| Chemical Formula | C₇H₇Br₂N | |
| CAS Number | 3430-34-0 | |
| Appearance | Pale yellow crystalline solid | |
| Storage Conditions | 0-8 °C |
Synthesis and Experimental Protocols
Experimental Protocol: Bromination of 2,6-Lutidine
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
2,6-Lutidine
-
Bromine (Br₂)
-
Sulfuric acid (H₂SO₄) or another suitable solvent/catalyst system
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., dichloromethane, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a well-ventilated fume hood, a solution of 2,6-lutidine in a suitable solvent (e.g., concentrated sulfuric acid) is prepared in a reaction flask equipped with a dropping funnel, a condenser, and a magnetic stirrer.
-
The reaction mixture is cooled in an ice bath.
-
Bromine is added dropwise to the cooled solution with constant stirring. The rate of addition should be controlled to manage the exothermic reaction.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a specific temperature for a defined period to ensure complete bromination. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a sodium hydroxide solution to a basic pH.
-
The aqueous layer is extracted multiple times with an organic solvent.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Safety Precautions: Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a fume hood with appropriate personal protective equipment. The reaction is exothermic and requires careful temperature control.
Reactivity and Applications in Drug Development
The bromine atoms in this compound are amenable to a variety of chemical transformations, making it a valuable scaffold in medicinal chemistry. These reactions primarily involve the substitution of the bromine atoms, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Cross-Coupling Reactions
The bromine atoms can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted pyridine derivatives.
Nucleophilic Aromatic Substitution
While less reactive towards nucleophilic aromatic substitution than pyridines with electron-withdrawing groups at the ortho- and para-positions, the bromine atoms can be displaced by strong nucleophiles under specific reaction conditions.
The versatility of this compound as a synthetic intermediate has led to its use in the development of various biologically active molecules.[1] Pyridine-based compounds are known to exhibit a wide spectrum of pharmacological activities, and the introduction of different substituents on the this compound core can modulate these properties. Derivatives of dimethylpyridines have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Logical Workflow for Synthesis and Functionalization
The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent functionalization, which is a common strategy in drug discovery programs.
Signaling Pathways and Biological Activity
Currently, there is limited publicly available information directly implicating this compound in specific signaling pathways. However, the broader class of substituted pyridines is known to interact with a variety of biological targets. The biological activity of derivatives will be highly dependent on the nature of the substituents introduced at the 3- and 5-positions. For instance, the incorporation of specific pharmacophores could lead to compounds that modulate the activity of kinases, G-protein coupled receptors, or other enzyme systems relevant to disease.
Further research, including high-throughput screening of a library of 3,5-disubstituted-2,6-dimethylpyridine derivatives, would be necessary to elucidate their specific biological activities and potential mechanisms of action.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, based on the known activities of other substituted pyridines in oncology.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis with significant potential for applications in drug discovery and materials science. Its chemical properties allow for facile diversification through various cross-coupling and substitution reactions. While specific biological data for the parent compound is scarce, the exploration of its derivatives represents a promising avenue for the development of novel therapeutic agents. This technical guide provides a foundational understanding of this compound for researchers and scientists aiming to leverage its synthetic utility.
References
Technical Guide: Spectroscopic and Synthetic Profile of 3,5-Dibromo-2,6-dimethylpyridine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of 3,5-Dibromo-2,6-dimethylpyridine, a halogenated pyridine derivative with potential applications in pharmaceutical and materials science. Due to a lack of readily available experimental data in peer-reviewed literature, this guide presents a comprehensive set of predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a plausible experimental protocol for the synthesis of the title compound is proposed, starting from 2,6-dimethylpyridine. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally analogous compounds.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | Singlet (s) | 1H | H-4 |
| ~ 2.6 - 2.8 | Singlet (s) | 6H | 2 x CH₃ at C-2 and C-6 |
Predicted solvent: CDCl₃
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 158 - 162 | C-2 and C-6 |
| ~ 148 - 152 | C-4 |
| ~ 120 - 124 | C-3 and C-5 |
| ~ 23 - 26 | 2 x CH₃ |
Predicted solvent: CDCl₃
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | Weak | Aromatic C-H Stretch |
| 2950 - 3000 | Medium | Aliphatic C-H Stretch |
| 1550 - 1600 | Medium-Strong | Aromatic C=C and C=N Stretch |
| 1450 - 1500 | Medium-Strong | Aromatic C=C and C=N Stretch |
| 1000 - 1100 | Strong | C-Br Stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Abundance | Assignment |
| 265 | ~50% | [M]⁺ (with ⁷⁹Br, ⁷⁹Br) |
| 267 | ~100% | [M+2]⁺ (with ⁷⁹Br, ⁸¹Br) |
| 269 | ~50% | [M+4]⁺ (with ⁸¹Br, ⁸¹Br) |
| 186/188 | Variable | [M - Br]⁺ |
| 171/173 | Variable | [M - Br - CH₃]⁺ |
Proposed Synthetic Protocol
A plausible method for the synthesis of this compound is the direct bromination of 2,6-dimethylpyridine. The methyl groups at positions 2 and 6 are activating and ortho-, para-directing. However, direct bromination of pyridines can be challenging and often requires harsh conditions. A common method involves the use of oleum or sulfuric acid to facilitate the electrophilic substitution.
Reaction Scheme:
2,6-dimethylpyridine + 2 Br₂ --(oleum)--> this compound
Materials:
-
2,6-dimethylpyridine
-
Bromine (Br₂)
-
Oleum (fuming sulfuric acid, e.g., 20% SO₃)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, carefully add 2,6-dimethylpyridine.
-
Cool the flask in an ice-water bath and slowly add oleum with stirring.
-
Once the addition is complete, slowly add bromine from the dropping funnel while maintaining the low temperature.
-
After the bromine has been added, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours. Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Characterization:
The structure of the synthesized this compound should be confirmed using the spectroscopic methods outlined in section 1 (¹H NMR, ¹³C NMR, IR, and MS).
Visualizations
An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dibromo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Dibromo-2,6-dimethylpyridine. Due to the absence of direct experimental spectral data in publicly available literature, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. The methodologies and predicted data herein serve as a valuable resource for the identification, characterization, and quality control of this compound in research and drug development.
Molecular Structure and Predicted ¹H NMR Signals
The structure of this compound possesses a plane of symmetry passing through the C4-N bond. This symmetry renders the two methyl groups at positions 2 and 6 chemically equivalent, and thus they are expected to produce a single resonance signal. Similarly, the molecule has a single, unique aromatic proton at the 4-position. Therefore, the ¹H NMR spectrum is predicted to be simple, exhibiting only two signals.
Predicted ¹H NMR Spectral Data
The chemical shifts for this compound have been estimated based on the analysis of structurally related compounds. The data for 2,6-dimethylpyridine derivatives suggest a chemical shift for the methyl protons in the range of 2.4-2.6 ppm. For 3,5-dibromopyridine, the proton at the 4-position is observed in the range of 8.15-8.70 ppm. The presence of two electron-withdrawing bromine atoms is expected to deshield the H-4 proton significantly, shifting it downfield. The methyl groups are also influenced by the bromine atoms at the meta positions.
A summary of the predicted ¹H NMR data is presented in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (at C2 and C6) | ~ 2.5 | Singlet (s) | 6H |
| H-4 (aromatic) | ~ 8.2 | Singlet (s) | 1H |
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Temperature: Set the probe temperature to a constant value, typically 25 °C (298 K).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for most organic compounds.
-
Transmitter Frequency Offset (O1p): Center the spectral window around 6-7 ppm.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the logical relationship between the molecular structure of this compound and its predicted ¹H NMR signals.
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 3,5-Dibromo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,5-Dibromo-2,6-dimethylpyridine. Due to the absence of experimentally acquired and published ¹³C NMR data for this specific compound in readily accessible scientific literature and databases, this document presents predicted chemical shift values. These predictions are based on computational algorithms and provide a reliable estimation for the structural analysis of this compound.
Furthermore, this guide furnishes a detailed, standard experimental protocol for the acquisition of a ¹³C NMR spectrum, which is broadly applicable for this class of organic molecules. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound and related compounds in a drug discovery and development context.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were computationally generated and serve as a robust guide for spectral interpretation. The numbering of the carbon atoms corresponds to the molecular structure depicted in the subsequent diagram.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 / C6 | 154.9 |
| C3 / C5 | 122.1 |
| C4 | 142.7 |
| CH₃ | 23.8 |
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention for the carbon atoms, which is used for the assignment of the predicted ¹³C NMR signals.
Molecular structure of this compound.
Experimental Protocol for ¹³C NMR Spectroscopy
This section outlines a standard protocol for the acquisition of a proton-decoupled ¹³C NMR spectrum of this compound.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-50 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small cotton plug in the pipette.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent to serve as an internal standard (δ = 0.00 ppm).
II. NMR Data Acquisition
The following parameters are provided as a general guideline for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer. Instrument-specific adjustments may be necessary.
-
Experiment: ¹³C{¹H} - Proton-decoupled ¹³C experiment.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Solvent: As selected (e.g., CDCl₃).
-
Temperature: 298 K (25 °C).
-
Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for the quantitative observation of quaternary carbons.
-
Number of Scans (ns): 1024 to 4096 scans, or as needed to achieve an adequate signal-to-noise ratio. The low natural abundance of ¹³C necessitates a larger number of scans compared to ¹H NMR.
-
Receiver Gain: Optimized automatically by the spectrometer software.
III. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm) or to the internal standard (TMS at δ 0.00 ppm).
-
Peak Picking: Identify and label the chemical shifts of all observed peaks.
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using ¹³C NMR spectroscopy.
Logical workflow for 13C NMR analysis.
Navigating the Solubility Landscape of 3,5-Dibromo-2,6-dimethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dibromo-2,6-dimethylpyridine is a halogenated pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical compounds. Understanding its solubility in various organic solvents is a critical parameter for its effective utilization in synthetic chemistry, enabling precise control over reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its quantitative determination, and offers insights into its likely behavior in a range of common organic solvents.
Introduction
The strategic placement of bromine atoms and methyl groups on the pyridine ring of this compound imparts unique electronic and steric properties, making it a valuable intermediate in medicinal and materials chemistry. The solubility of this compound is a fundamental physicochemical property that dictates its handling, reactivity, and application. Factors such as solvent polarity, hydrogen bonding capability, and temperature play a crucial role in its dissolution. This guide aims to equip researchers with the necessary knowledge to effectively work with this compound.
Predicted Solubility Profile
While specific quantitative experimental data for the solubility of this compound is not extensively available in public literature, an informed prediction of its solubility can be made based on its molecular structure and the principle of "like dissolves like."
Molecular Structure Analysis:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
-
Bromo Substituents: The two bromine atoms are electron-withdrawing and increase the molecular weight and polarizability of the molecule.
-
Methyl Groups: The two methyl groups are electron-donating and add to the nonpolar character of the molecule.
Based on this structure, this compound is a moderately polar compound. It is expected to exhibit good solubility in polar aprotic and moderately polar protic solvents. Its solubility in nonpolar solvents is anticipated to be lower.
Qualitative Solubility Predictions:
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High | Strong dipole-dipole interactions between the solvent and the polar pyridine ring. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Potential for hydrogen bonding between the solvent's hydroxyl group and the pyridine nitrogen. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Favorable dipole-dipole interactions. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Moderate polarity allows for some interaction. |
| Esters | Ethyl Acetate | Moderate | Moderate polarity and dipole-dipole interactions. |
| Aromatic | Toluene | Low to Moderate | Primarily van der Waals interactions. |
| Aliphatic | Hexane, Heptane | Low | Mismatch in polarity between the nonpolar solvent and the moderately polar solute. |
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following section details a robust method for the quantitative determination of the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: A flowchart outlining the key steps for the experimental determination of solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.
-
-
Sampling and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Dilution:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analytical Measurement:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations should be used for quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility (g/L) = Concentration from analysis (g/L) × Dilution Factor
-
Logical Relationship of Factors Influencing Solubility
The solubility of a compound is a multifactorial property. The following diagram illustrates the key relationships between the solute, solvent, and external conditions that govern solubility.
Caption: A diagram showing the interplay of solute, solvent, and environmental factors on solubility.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, this guide provides a robust framework for researchers to predict and experimentally determine this crucial parameter. By understanding the molecular characteristics and employing the detailed experimental protocol, scientists and drug development professionals can effectively integrate this versatile building block into their synthetic and formulation workflows, accelerating the discovery and development of new chemical entities. The generation of precise solubility data through the methods outlined herein will be a valuable contribution to the broader scientific community.
An In-depth Technical Guide to 3,5-Dibromo-2,6-dimethylpyridine for Researchers and Drug Development Professionals
An essential building block in modern organic synthesis, 3,5-Dibromo-2,6-dimethylpyridine is a versatile reagent widely utilized in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key applications, with a focus on practical experimental protocols for researchers and drug development professionals.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥96%, with higher purities also commercially accessible. It is generally supplied in quantities ranging from milligrams to kilograms, catering to both laboratory-scale research and larger-scale development needs.
Below is a summary of representative commercial suppliers and their offerings. Please note that pricing and availability are subject to change and it is recommended to inquire directly with the suppliers for the most current information.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Chem-Impex | 3430-34-0 | C₇H₇Br₂N | 264.95 | ≥96% (GC) | 100mg, 250mg, 1g, 5g, 25g[1] |
| MOLBASE | 3430-34-0 | C₇H₇Br₂N | 264.95 | 95+% to 99% | g, kg |
| Biotuva Life Sciences | 3430-34-0 | C₇H₇Br₂N | 264.96 | 97% | 5g[2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Appearance | Pale yellow crystalline solid | Chem-Impex[1] |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified | |
| Storage Conditions | 0-8 °C | Chem-Impex[1] |
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a wide range of functional molecules. Its unique structure, featuring two bromine atoms and two methyl groups on a pyridine ring, allows for selective functionalization through various cross-coupling reactions.
Key application areas include:
-
Pharmaceuticals: The compound is a valuable building block in the synthesis of diverse pharmaceutical agents. The pyridine core is a common motif in many biologically active molecules, and the bromo-substituents provide reactive handles for introducing molecular complexity and diversity, aiding in the development of new drugs.[1]
-
Agrochemicals: It is utilized as an intermediate in the creation of novel herbicides and fungicides, contributing to advancements in crop protection.[1]
-
Material Science: this compound is employed in the synthesis of specialty polymers and other advanced materials.[1]
Experimental Protocols
The bromine atoms at the 3- and 5-positions of this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Reaction conditions may require optimization depending on the specific boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents per bromine to be substituted)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents per bromine)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with a small amount of water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid, the base, and the palladium catalyst.
-
Add the solvent to the flask. If a biphasic solvent system is used (e.g., toluene/water), ensure vigorous stirring.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS, usually 2-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualizations
Procurement Workflow
The following diagram illustrates a typical workflow for the procurement of a specialty chemical like this compound for research purposes.
Suzuki-Miyaura Coupling Pathway
The diagram below outlines the key steps in a Suzuki-Miyaura cross-coupling reaction involving this compound.
References
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reactions with 3,5-Dibromo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Pyridine and its derivatives are key structural motifs in a vast array of pharmaceuticals, and the development of efficient methods for their functionalization is of paramount importance.
3,5-Dibromo-2,6-dimethylpyridine is a valuable building block that allows for the introduction of two aryl or heteroaryl substituents onto the pyridine core. The resulting 3,5-diaryl-2,6-dimethylpyridine scaffold is of significant interest in drug discovery, with derivatives showing potential as kinase inhibitors and other therapeutic agents. The spatial arrangement of the aryl groups, influenced by the methyl groups at the 2 and 6 positions, can be exploited to fine-tune the pharmacological properties of the molecules.
These application notes provide a detailed overview of the Suzuki coupling reaction with this compound, including representative reaction conditions, a general experimental protocol, and a discussion of key parameters for successful synthesis of mono- and diarylated products.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium(II) complex, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation: Representative Reaction Conditions
While specific, comprehensive studies on the Suzuki coupling of this compound are limited, the following table summarizes typical conditions and reported yields for the closely related substrate, 3,4,5-tribromo-2,6-dimethylpyridine, which can serve as a strong starting point for optimization.[1][2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | SPhos (5) | K₃PO₄ (3) | Toluene | 50 | 1 | 26 (mono), 28 (di), 13 (tri) |
| 2 | 2-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | SPhos (5) | K₃PO₄ (9) | Toluene | 90 | 1 | 47 (di), 40 (tri) |
| 3 | 2-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | SPhos (5) | K₃PO₄ (9) | Xylene | 120 | 1 | 40 (di), 43 (tri) |
| 4 | 2-Chlorophenylboronic acid | Pd(OAc)₂ (5) | SPhos (5) | K₃PO₄ (3) | Toluene | 90 | 1 | 56 (mono), 32 (di) |
Note: The yields for mono-, di-, and tri-substituted products are provided where applicable for the tribromo starting material. For this compound, one would expect mono- and di-substituted products.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, PPh₃) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-4.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
General Procedure for Disubstitution:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (2.2-2.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., SPhos, 6 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene) via syringe. If a biphasic system is used, add the degassed organic solvent followed by the degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 3,5-diaryl-2,6-dimethylpyridine product.
Considerations for Monosubstitution:
To favor the formation of the mono-arylated product, the stoichiometry of the arylboronic acid should be reduced to approximately 1.0-1.2 equivalents. Careful monitoring of the reaction is crucial to stop the reaction once the starting material is consumed and before significant formation of the di-substituted product occurs. Shorter reaction times and lower temperatures may also favor mono-substitution.
Caption: General workflow for the Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound provides a versatile and efficient route to novel 3,5-diaryl-2,6-dimethylpyridine derivatives. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and controlling the selectivity between mono- and di-arylation. The protocols and data presented in these application notes, based on closely related systems, offer a solid foundation for researchers to synthesize and explore the therapeutic potential of this promising class of molecules. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best results.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,5-Dibromo-2,6-dimethylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines.[1] The reaction allows for the formation of a carbon-nitrogen bond between an aryl halide or pseudohalide and an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. This methodology is particularly valuable for the synthesis of substituted pyridines, which are key structural motifs in many pharmaceutical agents.
The substrate, 3,5-Dibromo-2,6-dimethylpyridine, presents a unique challenge due to the steric hindrance imposed by the two methyl groups flanking the nitrogen atom and the positions of the bromine atoms. These factors can influence the reactivity of the substrate and the efficiency of the catalytic cycle. Careful selection of the catalyst system (palladium precursor and ligand) and reaction conditions is therefore crucial for successful mono- or di-amination.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (C-Br bond) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst.
The choice of ligand is critical to facilitate both the oxidative addition and the reductive elimination steps while minimizing side reactions. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands are often employed.
Data Presentation: Expected Outcomes and General Trends
While specific yields for the amination of this compound are not available, the following table summarizes typical conditions and expected outcomes for the Buchwald-Hartwig amination of related dihalopyridine substrates. This data can serve as a starting point for reaction optimization.
| Amine Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Expected Outcome |
| Primary Alkylamine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5-2.0) | Toluene or Dioxane | 80-110 | Mono- and/or di-amination product. Selectivity may be controlled by stoichiometry and reaction time. |
| Secondary Alkylamine | Pd(OAc)₂ (1-3) | RuPhos (2-6) | K₃PO₄ (2.0) | Toluene or Dioxane | 90-120 | Mono-amination is generally favored. Di-amination may require harsher conditions. |
| Primary Arylamine | Pd₂(dba)₃ (1-2) | BrettPhos (2-4) | Cs₂CO₃ (1.5-2.0) | Toluene or Dioxane | 100-130 | Mono- and di-amination are possible. Higher temperatures may favor di-substitution. |
| Secondary Arylamine | Pd(OAc)₂ (2-4) | Xantphos (4-8) | K₂CO₃ (2.0-2.5) | Dioxane | 110-140 | Mono-amination is the more probable outcome due to steric hindrance. |
Experimental Protocols
The following are generalized protocols for the mono- and di-amination of this compound. These protocols are intended as a starting point and will require optimization. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
General Protocol for Mono-amination
This protocol aims to selectively substitute one of the bromine atoms.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (or when optimal conversion to the mono-aminated product is observed), cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-aminated product.
General Protocol for Di-amination
This protocol is designed to substitute both bromine atoms.
Materials:
-
This compound
-
Amine (2.2 - 3.0 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Phosphine ligand (e.g., a more robust ligand like RuPhos or BrettPhos, 4-8 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane)
Procedure:
-
Follow steps 1-4 of the mono-amination protocol, adjusting the stoichiometry of the reagents as listed above.
-
Seal the Schlenk tube and heat the reaction mixture to a higher temperature, typically 100-140 °C, with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS for the disappearance of the mono-aminated intermediate and the formation of the di-aminated product. This may require extended reaction times.
-
Upon completion, follow the workup and purification procedure outlined in steps 7-11 of the mono-amination protocol.
Visualizations
The following diagrams illustrate the general principles and workflows associated with the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, and its application to this compound holds promise for the generation of novel substituted pyridine building blocks. The protocols and data presented herein provide a solid foundation for researchers to begin exploring this transformation. However, due to the specific steric and electronic properties of the substrate, careful optimization of the reaction conditions is paramount to achieving high yields and selectivities for either mono- or di-amination products. It is recommended to screen a variety of ligands, bases, and solvents to identify the optimal conditions for the desired transformation.
References
Application Notes and Protocols for Sonogashira Coupling of 3,5-Dibromo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Sonogashira coupling reaction using 3,5-Dibromo-2,6-dimethylpyridine as a substrate. This reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, enabling the synthesis of a wide array of substituted pyridines.[1][2][3] Such compounds are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active molecules and functional materials.[3][4]
Introduction
The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to facilitate the reaction between an aryl or vinyl halide and a terminal alkyne.[1] The reaction typically proceeds under mild conditions, making it compatible with a wide range of functional groups.[1] The use of this compound as a substrate allows for the selective mono- or di-alkynylation, providing access to a variety of functionalized pyridine derivatives. The steric hindrance from the methyl groups at the 2 and 6 positions can influence the reactivity and may require optimization of reaction conditions.
Reaction Scheme
Caption: General scheme of the Sonogashira coupling with this compound.
Experimental Protocols
This section provides a detailed methodology for performing a Sonogashira coupling reaction with this compound.
Materials
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))
-
Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Detailed Experimental Procedure (Mono-alkynylation)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and Copper(I) iodide (0.04-0.10 eq).
-
Addition of Reagents: Add the anhydrous solvent (e.g., THF or DMF) and the base (e.g., Et₃N, 2-3 eq). Stir the mixture for 10-15 minutes at room temperature.
-
Addition of Alkyne: Add the terminal alkyne (1.0-1.2 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Experimental Workflow Diagram
Caption: Experimental workflow for the Sonogashira coupling reaction.
Quantitative Data Summary
The efficiency of the Sonogashira coupling can be influenced by various factors. The following table summarizes typical reaction parameters and expected outcomes based on literature for similar substrates.[6][7]
| Parameter | Typical Range/Value | Expected Outcome/Comment |
| Catalyst Loading (Pd) | 1-5 mol% | Lower loadings can be effective with highly active catalysts. |
| Co-catalyst Loading (CuI) | 2-10 mol% | Essential for the catalytic cycle in the standard procedure. |
| Base | Et₃N, i-Pr₂NH, Piperidine | Amine bases are crucial for the deprotonation of the alkyne. |
| Solvent | THF, DMF, Toluene, Acetonitrile | Solvent choice can affect solubility and reaction rate. |
| Temperature | Room Temperature to 100 °C | Higher temperatures may be needed for less reactive bromides. |
| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity and reaction temperature. |
| Yield | 60-95% | Varies with the specific alkyne and reaction conditions. |
Catalytic Cycle
The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Mechanism Description:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) complex.[5]
-
Formation of Copper Acetylide: In the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide intermediate.[1]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[5]
Applications in Drug Development
The Sonogashira coupling is a valuable tool in drug discovery for the synthesis of complex molecules.[3][4] The alkynylpyridine scaffolds synthesized from this compound can serve as key intermediates for the preparation of:
-
Kinase Inhibitors: Many kinase inhibitors feature substituted pyridine cores.
-
Receptor Agonists and Antagonists: The rigid alkyne linker can be used to probe binding pockets of receptors.
-
Molecular Probes: The introduction of fluorescent or other reporter groups via the alkyne functionality is straightforward.
The ability to perform selective mono- or di-functionalization of the dibromopyridine allows for the generation of diverse chemical libraries for high-throughput screening.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use freshly opened or properly stored catalyst. Consider a pre-catalyst activation step. |
| Insufficiently anhydrous conditions | Dry solvents and glassware thoroughly. Perform the reaction under a strict inert atmosphere. | |
| Steric hindrance | Increase reaction temperature and/or time. Use a less bulky phosphine ligand. | |
| Formation of Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen | Degas solvents and ensure a good inert atmosphere. |
| High concentration of copper catalyst | Reduce the amount of CuI. Consider copper-free conditions. | |
| Dehalogenation of Starting Material | Presence of water or other proton sources | Ensure anhydrous conditions. |
| Difficulty in Purification | Similar polarity of product and byproducts | Optimize the mobile phase for column chromatography. Consider recrystallization. |
By following these detailed protocols and considering the key parameters, researchers can successfully employ the Sonogashira coupling of this compound for the efficient synthesis of valuable alkynylpyridine derivatives.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions of 3,5-Dibromo-2,6-dimethylpyridine. This versatile building block can undergo a range of transformations to introduce diverse functionalities at the 3- and 5-positions of the pyridine ring, making it a valuable substrate in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] For substrates like this compound, these reactions offer a modular approach to construct a wide array of derivatives. The presence of two bromine atoms allows for selective mono- or di-functionalization by carefully controlling reaction conditions. This document outlines protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Negishi couplings.
General Reaction Scheme
The palladium-catalyzed cross-coupling reactions of this compound follow a general catalytic cycle involving oxidative addition, transmetalation (or a related step for Heck and Buchwald-Hartwig reactions), and reductive elimination.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions with this compound, based on established methodologies for similar substrates.
Table 1: Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 (Di-substituted) |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 85-95 (Mono-substituted) |
| 3 | (Het)Arylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 24 | 70-90 |
Table 2: Sonogashira Coupling
| Entry | Coupling Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 70 | 12 | ~95 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 85-92 |
Table 3: Buchwald-Hartwig Amination
| Entry | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | >90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | t-BuXPhos (3) | K₃PO₄ | Toluene | 100 | 16 | 85-95 |
Table 4: Stille Coupling
| Entry | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | ~90 |
| 2 | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | DMF | 100 | 16 | 85-95 |
| 3 | (Het)Aryl-SnBu₃ | PdCl₂(PPh₃)₂ (3) | - | CuI | NMP | 80 | 24 | 70-90 |
Table 5: Negishi Coupling
| Entry | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | >90 |
| 2 | Alkylzinc bromide | Pd₂(dba)₃ (2) | SPhos (4) | THF/NMP | 80 | 16 | 80-90 |
| 3 | (Het)Aryl-ZnCl | PdCl₂(dppf) (3) | - | Dioxane | 100 | 24 | 75-90 |
Experimental Protocols
The following are representative experimental protocols for the palladium-catalyzed cross-coupling of this compound. These protocols are based on established methods and may require optimization for specific substrates and desired outcomes (mono- vs. di-substitution).
Suzuki-Miyaura Coupling Protocol
This protocol is adapted for the di-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling Protocol
This protocol is a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 to 2.2 equiv for mono- or di-substitution)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at 65 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite and wash with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol outlines a general procedure for the Buchwald-Hartwig amination.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 to 2.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 to 2.8 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[3]
Stille Coupling Protocol
This protocol provides a general method for the Stille coupling.[4]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1 to 2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous toluene to achieve a concentration of approximately 0.1 M.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate.
-
The crude product can often be purified by flash chromatography. A common method to remove tin byproducts is to wash the organic solution with an aqueous solution of KF.
Negishi Coupling Protocol
This protocol is a general procedure for the Negishi coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (1.1 to 2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous THF.
-
Add the organozinc reagent (typically a solution in THF) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a versatile and powerful platform for the synthesis of a wide range of substituted pyridine derivatives. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields and controlling the selectivity between mono- and di-substitution. The protocols provided herein serve as a valuable starting point for researchers in their synthetic endeavors. Further optimization may be necessary to achieve the desired outcomes for specific coupling partners.
References
Application Notes and Protocols for Stille Coupling with 3,5-Dibromo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Stille cross-coupling reaction utilizing 3,5-Dibromo-2,6-dimethylpyridine as a key building block. The Stille reaction is a versatile and powerful method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2][3] The protocols and data presented herein are compiled from established methodologies for similar di-halogenated heterocyclic systems and serve as a comprehensive guide for reaction setup, optimization, and product purification.
Introduction and Reaction Principle
The Stille coupling is a palladium-catalyzed reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1][2] This reaction is valued for its tolerance of a wide variety of functional groups and its relative insensitivity to moisture and air, making it a robust tool in organic synthesis.[4] However, a significant drawback is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures.[1][2]
The catalytic cycle of the Stille reaction proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent transfers an organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[4]
A key challenge when working with di-halogenated substrates like this compound is achieving selective mono- or di-substitution. The reaction conditions can be tuned to favor one over the other, primarily by controlling the stoichiometry of the organostannane reagent and the reaction time.
Experimental Protocols
The following protocols are representative examples for performing Stille coupling reactions with this compound. Optimization of the catalyst, ligand, solvent, and temperature may be required for specific substrates and desired outcomes.
General Protocol for Mono-arylation
This protocol is designed to favor the selective substitution of one bromine atom on the pyridine ring.
Materials:
-
This compound (1.0 eq)
-
Organostannane reagent (e.g., Aryl-SnBu₃) (1.1 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) (2-5 mol%)
-
Ligand (if required, e.g., P(o-tol)₃) (4-10 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst (and ligand, if used).
-
Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 M.
-
Stir the mixture for 10-15 minutes to ensure dissolution and catalyst activation.
-
Add the organostannane reagent dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Proceed with the work-up and purification as described in Section 3.
General Protocol for Di-arylation
This protocol is designed to achieve the substitution of both bromine atoms on the pyridine ring.
Materials:
-
This compound (1.0 eq)
-
Organostannane reagent (e.g., Aryl-SnBu₃) (2.2 - 2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) (2-5 mol%)
-
Ligand (if required, e.g., P(o-tol)₃) (4-10 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Follow steps 1-4 from the mono-arylation protocol, adjusting the amount of the organostannane reagent.
-
Heat the reaction mixture to a temperature between 90-120 °C. Longer reaction times may be necessary compared to mono-arylation.
-
Monitor the reaction for the disappearance of the mono-substituted intermediate and the formation of the di-substituted product.
-
Upon completion, cool the reaction to room temperature and proceed with work-up and purification.
Work-up and Purification
The removal of organotin byproducts is a critical step in the purification of the desired product.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
To remove tin residues, wash the organic phase with an aqueous solution of potassium fluoride (KF). This will precipitate the tin salts, which can then be removed by filtration through a pad of celite.
-
Alternatively, the crude product can be purified by flash column chromatography on silica gel. A solvent system containing a small percentage of triethylamine (2-5%) can aid in the removal of tin byproducts.[4]
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, further purification can be achieved by recrystallization or preparative HPLC.
Data Presentation
The following tables summarize representative reaction conditions for Stille couplings with di-brominated heterocyclic compounds, which can be used as a starting point for optimizing the reaction with this compound.
Table 1: Representative Conditions for Mono-Stille Coupling
| Entry | Substrate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,5-Dibromo-2-pyrone | Aryl-SnBu₃ | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 90 | 12 | 70-90 |
| 2 | 2,6-Dibromopyridine | Vinyl-SnBu₃ | Pd(PPh₃)₄ (5) | - | DMF | 80 | 6 | ~85 |
| 3 | 3,5-Dibromo-2-pyrone | Heteroaryl-SnBu₃ | Pd(PPh₃)₄ (5) | CuI (10) | DMF | 60 | 12 | >90[5] |
Table 2: Representative Conditions for Di-Stille Coupling
| Entry | Substrate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,5-Dibromo-2-pyrone | Aryl-SnBu₃ (2.2 eq) | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | 80-95 |
| 2 | 2,6-Dibromopyridine | Aryl-SnBu₃ (2.5 eq) | Pd₂(dba)₃ (5) | P(fur)₃ (10) | Dioxane | 100 | 18 | ~90 |
Mandatory Visualizations
General Stille Coupling Catalytic Cycle
Caption: General catalytic cycle for the Stille cross-coupling reaction.
Experimental Workflow for Stille Coupling
Caption: Experimental workflow for the Stille coupling reaction.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,5-Dibromo-2,6-dimethylpyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2,6-dimethylpyridine is a versatile and highly reactive building block in the synthesis of complex organic molecules for the pharmaceutical industry. Its unique structural features, including the two bromine atoms at the 3 and 5 positions and the methyl groups at the 2 and 6 positions, make it an ideal starting material for a variety of cross-coupling reactions. The steric hindrance provided by the methyl groups can influence the regioselectivity of these reactions, while the bromine atoms offer two reactive sites for the introduction of diverse functionalities. This allows for the construction of novel molecular scaffolds with potential applications as therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.
One of the most powerful applications of this compound in pharmaceutical synthesis is its use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the pyridine core and a wide range of aryl and heteroaryl boronic acids or esters. The resulting 3,5-diaryl-2,6-dimethylpyridine derivatives are key intermediates in the synthesis of compounds targeting various biological pathways implicated in diseases such as cancer.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical research is as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. By utilizing this compound, medicinal chemists can synthesize libraries of compounds with diverse substitutions at the 3 and 5 positions to probe the binding pockets of various kinases and develop potent and selective inhibitors.
For example, derivatives of 3,5-diaryl-2,6-dimethylpyridine have been investigated as inhibitors of kinases such as PIM-1, which is involved in cell survival and proliferation, and as tubulin polymerization inhibitors, which are effective anti-cancer agents. The pyridine core acts as a rigid scaffold, orienting the appended aryl groups in a defined three-dimensional space to facilitate optimal interactions with the target protein.
Experimental Protocols
The following section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid. This protocol is based on established methodologies for similar substrates and may require optimization for specific applications.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 - 3.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (2.2 - 3.0 equiv), the base (3.0 equiv), and the palladium catalyst (2-5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3,5-diaryl-2,6-dimethylpyridine.
Quantitative Data
The following table summarizes representative quantitative data from a Suzuki-Miyaura cross-coupling reaction of a closely related substrate, 3,4,5-tribromo-2,6-dimethylpyridine, with ortho-methoxyphenylboronic acid. This data provides insights into the expected yields and regioselectivity for similar reactions with this compound.
| Entry | Arylboronic Acid (equiv) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | 1.0 | Pd(OAc)₂ (5), SPhos (5) | K₃PO₄ (3) | Toluene | 50 | 60 | Mono- and Di-substituted | 26, 28 |
| 2 | 1.0 | Pd(OAc)₂ (5), SPhos (5) | K₃PO₄ (3) | Toluene | 70 | 60 | Mono- and Di-substituted | 30, 24 |
| 3 | 1.0 | Pd(OAc)₂ (5), SPhos (5) | K₃PO₄ (3) | Toluene | 110 | 60 | Mono- and Di-substituted | 27, 31 |
| 4 | 2.0 | Pd(OAc)₂ (5), SPhos (5) | K₃PO₄ (3) | Toluene | 90 | 10 | Di- and Tri-substituted | 32, 17 |
Data adapted from a study on 3,4,5-tribromo-2,6-dimethylpyridine. Yields for individual products are shown.
Signaling Pathway
The 3,5-diaryl-2,6-dimethylpyridine scaffold is frequently employed in the development of kinase inhibitors. These inhibitors often target signaling pathways that are hyperactivated in cancer cells, such as the PI3K/AKT/mTOR pathway, which is critical for cell growth, proliferation, and survival.
Caption: A simplified diagram of a generic kinase signaling pathway.
Conclusion
This compound is a valuable and versatile starting material in pharmaceutical synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of 3,5-diaryl-2,6-dimethylpyridine scaffolds, which are key components of numerous kinase inhibitors and other biologically active compounds. The protocols and data presented herein provide a foundation for researchers to explore the potential of this building block in the discovery and development of novel therapeutics. Careful optimization of reaction conditions is crucial for achieving high yields and the desired regioselectivity in the synthesis of these important pharmaceutical intermediates.
Application of 3,5-Dibromo-2,6-dimethylpyridine in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2,6-dimethylpyridine is a halogenated pyridine derivative that serves as a versatile building block in the synthesis of a variety of heterocyclic compounds. Its unique structural features, including the presence of two bromine atoms at the 3 and 5 positions and two methyl groups at the 2 and 6 positions, make it a valuable intermediate in the development of novel agrochemicals. The bromine atoms provide reactive sites for cross-coupling reactions, allowing for the introduction of diverse substituents to create a library of potential herbicidal, fungicidal, or insecticidal compounds. The methyl groups can influence the steric and electronic properties of the final molecule, potentially enhancing its biological activity and selectivity.
While specific, commercialized agrochemicals directly derived from this compound are not extensively documented in publicly available literature, its potential as a key intermediate is recognized. This document provides an overview of its potential applications, hypothetical synthetic protocols, and examples of the types of biological activity that could be targeted based on the chemistry of related pyridine derivatives.
Potential Applications in Agrochemicals
The pyridine ring is a common scaffold in a wide range of successful agrochemicals. By using this compound as a starting material, researchers can explore the synthesis of novel compounds with potential activity in the following areas:
-
Herbicides: Pyridine-based herbicides are known to act on various plant processes. Derivatives of this compound could be designed to target specific enzymes in amino acid biosynthesis, disrupt cell division, or interfere with pigment production.
-
Fungicides: The development of novel fungicides is crucial to combat the emergence of resistant pathogens. The introduction of appropriate pharmacophores onto the this compound core could lead to compounds that inhibit fungal respiration, disrupt cell wall synthesis, or interfere with other vital cellular processes in fungi.
-
Insecticides: Many modern insecticides are based on pyridine heterocycles. By functionalizing this compound, it is possible to synthesize compounds that act as neurotoxins, insect growth regulators, or disrupt other essential physiological functions in insects.
Data Presentation: Hypothetical Efficacy of a Derivative
The following table presents hypothetical efficacy data for a generic agrochemical derivative, "Compound X," synthesized from this compound. This data is for illustrative purposes only and is intended to show the type of information that would be generated during the screening of a new agrochemical candidate.
| Target Organism | Test Type | Efficacy Metric | Result for Compound X |
| Aphis gossypii (Cotton aphid) | Contact toxicity | LC50 (ppm) | 15 |
| Myzus persicae (Green peach aphid) | Systemic activity | % Mortality at 10 ppm | 85 |
| Echinochloa crus-galli (Barnyardgrass) | Pre-emergent herbicide | GR50 (g/ha) | 75 |
| Setaria faberi (Giant foxtail) | Post-emergent herbicide | % Injury at 100 g/ha | 90 |
| Fusarium graminearum | In vitro fungicidal | EC50 (µg/mL) | 5.2 |
| Septoria tritici | In vivo fungicidal | % Disease control at 50 ppm | 80 |
Experimental Protocols
The following are hypothetical experimental protocols for the synthesis and evaluation of an agrochemical derivative starting from this compound.
Protocol 1: Synthesis of a Hypothetical Aryl-Substituted Pyridine Derivative via Suzuki-Miyaura Coupling
This protocol describes a common method for creating carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules, including potential agrochemicals.
Objective: To synthesize 3-Aryl-5-bromo-2,6-dimethylpyridine.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.1 eq) in a 3:1 mixture of toluene and water.
-
Add potassium carbonate (3.0 eq) to the mixture.
-
De-gas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the reaction mixture to 90°C and stir vigorously for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-Aryl-5-bromo-2,6-dimethylpyridine.
Protocol 2: In Vitro Screening for Fungicidal Activity
This protocol outlines a basic method for assessing the potential of a new compound to inhibit fungal growth.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound against a target fungus.
Materials:
-
Test compound
-
Target fungus (e.g., Fusarium graminearum)
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a series of dilutions of the stock solution in sterile water to achieve the desired test concentrations.
-
Add the appropriate volume of each dilution to molten PDA to achieve the final test concentrations.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug of the target fungus.
-
Include control plates with PDA and DMSO (without the test compound).
-
Incubate the plates at 25°C in the dark.
-
After 3-5 days, measure the diameter of the fungal colony on each plate.
-
Calculate the percentage of growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate hypothetical pathways and workflows related to the development of agrochemicals from this compound.
experimental procedure for lithiation of 3,5-Dibromo-2,6-dimethylpyridine
An Application Note on the Experimental Procedure for the Lithiation of 3,5-Dibromo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed experimental protocol for the selective lithiation of this compound. This procedure is critical for the synthesis of functionalized pyridine derivatives, which are key building blocks in pharmaceutical and materials science research. The protocol is based on established principles of directed ortho-metalation (DoM) and halogen-metal exchange reactions, adapted for the specific substitution pattern of the starting material. This application note provides a step-by-step methodology, data on expected yields under various conditions, and a visual representation of the experimental workflow.
Introduction
The functionalization of pyridine rings is a cornerstone of synthetic organic chemistry, particularly in the development of novel therapeutic agents. Directed ortho-metalation (DoM) and halogen-lithium exchange are powerful strategies for the regioselective introduction of substituents onto the pyridine scaffold.[1][2][3][4] The subject of this protocol, this compound, presents a unique case where both C-H activation (lithiation) at the 4-position and bromine-lithium exchange at the 3- or 5-position are possible. The choice of lithiating agent and reaction conditions can be tuned to favor one pathway over the other, offering access to a variety of substituted pyridine intermediates.
This protocol will focus on a method to achieve selective lithiation, a process influenced by the directing effects of the pyridine nitrogen and the steric hindrance imposed by the flanking methyl and bromo substituents.[5][6] The resulting lithiated species can be quenched with a range of electrophiles to generate diverse molecular architectures.
Data Presentation
The following tables summarize the expected outcomes for the lithiation of this compound based on the choice of lithiating agent and reaction temperature. These values are extrapolated from similar systems and represent typical yields.[7][8][9]
Table 1: Effect of Lithiating Agent on Regioselectivity and Yield
| Entry | Lithiating Agent | Molar Equivalents | Temperature (°C) | Major Product | Position of Lithiation/Exchange | Yield (%) |
| 1 | n-Butyllithium (n-BuLi) | 1.1 | -78 | 3-Bromo-5-lithio-2,6-dimethylpyridine | 5 (Br-Li Exchange) | ~75-85 |
| 2 | sec-Butyllithium (sec-BuLi) | 1.1 | -78 | 3-Bromo-5-lithio-2,6-dimethylpyridine | 5 (Br-Li Exchange) | ~80-90 |
| 3 | Lithium Diisopropylamide (LDA) | 1.5 | -78 to -40 | 3,5-Dibromo-4-lithio-2,6-dimethylpyridine | 4 (C-H Deprotonation) | ~60-70 |
| 4 | Lithium 2,2,6,6-tetramethylpiperidide (LTMP) | 1.5 | -78 to -20 | 3,5-Dibromo-4-lithio-2,6-dimethylpyridine | 4 (C-H Deprotonation) | ~65-75 |
Yields are estimated based on trapping with a standard electrophile like N,N-dimethylformamide (DMF) to form the corresponding aldehyde.
Table 2: Screening of Electrophiles for Trapping the Lithiated Intermediate
| Entry | Lithiated Intermediate | Electrophile | Quenching Product | Yield (%) |
| 1 | 3,5-Dibromo-4-lithio-2,6-dimethylpyridine | N,N-Dimethylformamide (DMF) | This compound-4-carbaldehyde | 68 |
| 2 | 3,5-Dibromo-4-lithio-2,6-dimethylpyridine | Iodine (I₂) | 3,5-Dibromo-4-iodo-2,6-dimethylpyridine | 72 |
| 3 | 3,5-Dibromo-4-lithio-2,6-dimethylpyridine | Trimethylsilyl chloride (TMSCl) | 3,5-Dibromo-2,6-dimethyl-4-(trimethylsilyl)pyridine | 85 |
| 4 | 3-Bromo-5-lithio-2,6-dimethylpyridine | N,N-Dimethylformamide (DMF) | 3-Bromo-2,6-dimethylpyridine-5-carbaldehyde | 82 |
| 5 | 3-Bromo-5-lithio-2,6-dimethylpyridine | Carbon Dioxide (CO₂) | 3-Bromo-2,6-dimethylpyridine-5-carboxylic acid | 78 |
Experimental Protocols
This section provides detailed methodologies for the two primary lithiation pathways: C-H deprotonation and bromine-lithium exchange.
Protocol 1: C-H Deprotonation at the 4-Position using Lithium Diisopropylamide (LDA)
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-Dimethylformamide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
-
Dry glassware
Procedure:
-
Preparation of LDA: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous THF (50 mL). Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.5 eq.) to the cooled THF. Slowly add n-butyllithium (1.5 eq.) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to generate LDA.
-
Lithiation: In a separate flame-dried flask under argon, dissolve this compound (1.0 eq.) in anhydrous THF (20 mL). Cool this solution to -78 °C. Slowly transfer the freshly prepared LDA solution to the solution of the pyridine derivative via cannula. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to -40 °C and stir for an additional 2 hours.
-
Quenching: Cool the reaction mixture back to -78 °C. Add the chosen electrophile (e.g., DMF, 1.2 eq.) dropwise. Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-3,5-dibromo-2,6-dimethylpyridine.
Protocol 2: Bromine-Lithium Exchange at the 5-Position using n-Butyllithium
Materials:
-
This compound
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Electrophile (e.g., N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
-
Dry glassware
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add a solution of this compound (1.0 eq.) in anhydrous THF or toluene (to make a 0.05 M solution).[9]
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq.) dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture for 30 minutes at this temperature.
-
Quenching: Add the chosen electrophile (e.g., DMF, 1.2 eq.) dropwise at -78 °C. Stir the reaction mixture for another 30 minutes at -78 °C, then allow it to warm to room temperature over 2 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted-3-bromo-2,6-dimethylpyridine.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the choice of reagents and the reaction outcome.
Caption: Workflow for the selective lithiation of this compound.
Caption: Logic for regioselective lithiation based on reagent choice.
References
- 1. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. baranlab.org [baranlab.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. uwindsor.ca [uwindsor.ca]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Versatile Intermediate: 3,5-Dibromo-2,6-dimethylpyridine in Chemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2,6-dimethylpyridine is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules. Its unique structural arrangement, featuring two bromine atoms at the 3 and 5 positions and methyl groups at the 2 and 6 positions, offers a versatile platform for the strategic introduction of various substituents. This reactivity makes it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The bromine atoms are amenable to a range of cross-coupling reactions, allowing for the construction of carbon-carbon and carbon-heteroatom bonds with a high degree of control.
These application notes provide a comprehensive overview of the utility of this compound as a chemical intermediate, with a focus on its application in Suzuki-Miyaura and Sonogashira cross-coupling reactions. Detailed experimental protocols, quantitative data, and visualizations are presented to guide researchers in leveraging this versatile molecule for their synthetic endeavors.
Applications in Organic Synthesis
The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The two bromine atoms can be substituted sequentially or simultaneously, providing a pathway to a wide range of di-substituted pyridine derivatives.
-
Pharmaceuticals: This intermediate is instrumental in the synthesis of biologically active molecules, including kinase inhibitors. The 3,5-diarylpyridine scaffold, readily accessible from this compound, is a known pharmacophore for targeting various protein kinases involved in cell signaling pathways.[2]
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Agrochemicals: It serves as a precursor for the development of novel herbicides and fungicides. The pyridine core is a common motif in many commercial agrochemicals, and the ability to introduce diverse functionalities at the 3 and 5 positions allows for the fine-tuning of their biological activity and spectrum.[1]
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Material Science: The rigid pyridine core and the potential for creating extended conjugated systems through cross-coupling make it a valuable component in the synthesis of specialty polymers and organic electronic materials with enhanced thermal and chemical stability.[1]
Quantitative Data from Cross-Coupling Reactions
The following tables summarize representative quantitative data for Suzuki-Miyaura and Sonogashira cross-coupling reactions involving this compound and its close analogs. This data provides a baseline for expected yields and reaction efficiencies.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids (Representative Data)
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3,5-Diphenyl-2,6-dimethylpyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3,5-Bis(4-methoxyphenyl)-2,6-dimethylpyridine | 80-90 |
| 3 | 3-Tolylboronic acid | 3,5-Di(3-tolyl)-2,6-dimethylpyridine | 82-92 |
| 4 | 2-Thienylboronic acid | 3,5-Di(2-thienyl)-2,6-dimethylpyridine | 75-85 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes (Representative Data)
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3,5-Bis(phenylethynyl)-2,6-dimethylpyridine | 80-90 |
| 2 | 1-Hexyne | 3,5-Bis(hex-1-yn-1-yl)-2,6-dimethylpyridine | 70-80 |
| 3 | (Trimethylsilyl)acetylene | 3,5-Bis((trimethylsilyl)ethynyl)-2,6-dimethylpyridine | 85-95 |
| 4 | Propargyl alcohol | 3,3'-(2,6-Dimethylpyridine-3,5-diyl)bis(prop-2-yn-1-ol) | 65-75 |
Experimental Protocols
The following are detailed protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions using this compound as a key reactant.
Protocol 1: Synthesis of 3,5-Diaryl-2,6-dimethylpyridines via Suzuki-Miyaura Coupling
Objective: To synthesize 3,5-diaryl-2,6-dimethylpyridines from this compound and arylboronic acids.
Materials:
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This compound
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Arylboronic acid (2.2 equivalents)
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Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
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Triphenylphosphine (PPh₃, 8 mol%)
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Potassium carbonate (K₂CO₃, 3 equivalents)
-
1,4-Dioxane
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Water
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Ethyl acetate
-
Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
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Evacuate and backfill the flask with argon three times.
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Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
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Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.
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Degas the reaction mixture by bubbling with argon for 15 minutes.
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Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
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Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3,5-diaryl-2,6-dimethylpyridine.
Expected Outcome: The desired 3,5-diaryl-2,6-dimethylpyridine should be obtained as a solid with yields typically ranging from 80-95%.
Protocol 2: Synthesis of 3,5-Dialkynyl-2,6-dimethylpyridines via Sonogashira Coupling
Objective: To synthesize 3,5-dialkynyl-2,6-dimethylpyridines from this compound and terminal alkynes.
Materials:
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This compound
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Terminal alkyne (2.5 equivalents)
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
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Copper(I) iodide (CuI, 6 mol%)
-
Triethylamine (Et₃N)
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Toluene
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Saturated aqueous ammonium chloride (NH₄Cl)
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Dichloromethane
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
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Evacuate and backfill the flask with argon three times.
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Add toluene (15 mL) and triethylamine (5 mL) via syringe.
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Add the terminal alkyne (2.5 mmol) dropwise to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
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Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3,5-dialkynyl-2,6-dimethylpyridine.
Expected Outcome: The desired 3,5-dialkynyl-2,6-dimethylpyridine should be obtained with yields typically ranging from 70-95%.
Visualizations of Synthetic Pathways and Biological Relevance
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations and potential biological signaling pathways involving molecules derived from this compound.
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Sonogashira coupling of this compound.
Caption: Inhibition of kinase signaling pathways by 3,5-diarylpyridines.
Conclusion
This compound is a valuable and versatile chemical intermediate with broad applications in the synthesis of pharmaceuticals, agrochemicals, and materials. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, provides a robust and efficient platform for the creation of complex molecular architectures. The protocols and data presented herein serve as a guide for researchers to effectively utilize this compound in their synthetic strategies, paving the way for the discovery and development of new and innovative molecules.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dibromo-2,6-dimethylpyridine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3,5-Dibromo-2,6-dimethylpyridine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from 2,6-dimethylpyridine?
The synthesis involves the electrophilic aromatic substitution of 2,6-dimethylpyridine. The pyridine ring is first activated by a strong acid, such as fuming sulfuric acid, which protonates the nitrogen atom. This increases the electrophilicity of the pyridine ring, directing the bromine to the 3 and 5 positions.
Q2: What are the main safety precautions to consider during this synthesis?
This synthesis involves hazardous materials and requires strict safety protocols. Bromine is highly corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[1] Fuming sulfuric acid is also extremely corrosive. The reaction can be exothermic, so careful temperature control is essential.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by taking small aliquots from the reaction mixture (quenching them appropriately) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). This will help in determining the consumption of the starting material and the formation of the product and any intermediates or byproducts.
Q4: Are there alternative brominating agents to elemental bromine?
Yes, other brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be used.[2] These reagents can sometimes offer milder reaction conditions and improved selectivity, potentially reducing the formation of side products.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Insufficient activation of the pyridine ring. 3. Sub-optimal reaction temperature. 4. Degradation of the product during workup. | 1. Increase the reaction time and continue to monitor by GC or TLC. 2. Ensure the use of fuming sulfuric acid or oleum to promote the reaction. 3. Gradually increase the reaction temperature after the initial addition of bromine, as higher temperatures are often required for di-substitution. 4. Ensure the workup is performed at a low temperature and that the pH is carefully controlled during neutralization. |
| Formation of Mono-brominated Product (3-Bromo-2,6-dimethylpyridine) | 1. Insufficient amount of bromine. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Increase the molar equivalent of bromine relative to the 2,6-dimethylpyridine. 2. Extend the reaction time. 3. After the initial bromination, a higher temperature may be necessary to introduce the second bromine atom. |
| Formation of Poly-brominated Byproducts (e.g., 3,4,5-Tribromo-2,6-dimethylpyridine) | 1. Excess bromine. 2. Reaction temperature is too high. | 1. Use a stoichiometric amount of bromine for the di-substitution. 2. Maintain careful control over the reaction temperature. |
| Formation of Side-chain Brominated Byproducts (e.g., 3,5-Dibromo-2-(bromomethyl)-6-methylpyridine) | 1. Presence of radical initiators (e.g., light). | 1. Conduct the reaction in the dark or in a flask protected from light to prevent radical chain reactions on the methyl groups. |
| Difficulties in Product Purification | 1. Presence of multiple brominated isomers. 2. Residual starting material. 3. Tarry byproducts from degradation. | 1. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the isomers. 2. Unreacted starting material can often be removed by washing the organic layer with an acidic solution. 3. An initial purification step, such as steam distillation, may help to remove non-volatile impurities. Recrystallization from a suitable solvent (e.g., ethanol or methanol) can further purify the solid product. |
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound
Disclaimer: This is a hypothetical protocol based on related literature and should be optimized for specific laboratory conditions.
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add fuming sulfuric acid (20-25% SO₃). Cool the flask in an ice-salt bath to 0°C.
-
Addition of Starting Material: Slowly add 2,6-dimethylpyridine dropwise to the cooled fuming sulfuric acid with vigorous stirring. Ensure the temperature is maintained below 15°C during the addition.
-
Addition of Bromine: Once the addition of 2,6-dimethylpyridine is complete, add elemental bromine dropwise via the dropping funnel. Maintain the temperature between 5-10°C.
-
Reaction: After the addition of bromine, slowly warm the reaction mixture to room temperature and then heat it to 140-150°C. The reaction is typically heated for several hours. Monitor the reaction progress by GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium hydroxide or sodium carbonate until the pH is basic. This should be done in an ice bath to dissipate the heat.
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Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
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Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography or recrystallization.
Quantitative Data
The following table summarizes the expected impact of key reaction parameters on the yield and purity of this compound. This data is illustrative and based on general principles of electrophilic aromatic substitution.
| Parameter | Variation | Expected Impact on Yield | Expected Impact on Purity |
| Molar Ratio of Bromine to 2,6-dimethylpyridine | 1:1 | Low yield of dibromo product, high yield of mono-bromo product. | Low purity of the desired product. |
| 2:1 | Optimal yield of the dibromo product. | High purity, with some mono- and tri-bromo impurities. | |
| >2:1 | Decreased yield of the dibromo product due to over-bromination. | Low purity, with significant amounts of tri-bromo byproducts. | |
| Reaction Temperature | < 100°C | Low yield, incomplete reaction. | High proportion of mono-bromo product. |
| 140-160°C | Optimal yield. | Good purity, but potential for some side-chain bromination if exposed to light. | |
| > 180°C | Decreased yield due to product degradation. | Lower purity due to the formation of tarry byproducts. | |
| Reaction Time | Short | Incomplete reaction, low yield. | High proportion of mono-bromo product. |
| Optimal (monitor by GC) | Maximized yield. | Good purity. | |
| Long | Potential for byproduct formation and degradation. | Decreased purity. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 3,5-Dibromo-2,6-dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,5-Dibromo-2,6-dimethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, mono-brominated species (e.g., 3-bromo-2,6-dimethylpyridine), and other isomers formed during the bromination reaction. The presence of residual solvents from the reaction work-up is also a possibility.
Q2: What is the physical appearance of pure this compound?
A2: Pure this compound is typically a pale yellow crystalline solid.[1]
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the compound at 0-8 °C.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization
Issue: Oiling out instead of crystallization
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Possible Cause: The chosen solvent is too effective, or the solution is cooling too rapidly.
-
Troubleshooting Steps:
-
Use a solvent/non-solvent system: Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane, ethanol) at an elevated temperature. Gradually add a non-solvent (e.g., hexanes, water) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed before moving it to an ice bath or refrigerator.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus to create nucleation sites for crystal growth.
-
Seeding: If available, add a small crystal of pure this compound to the cooled, saturated solution to induce crystallization.
-
Issue: Poor recovery of the purified product
-
Possible Cause: The compound is too soluble in the chosen recrystallization solvent, or too much solvent was used.
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to just dissolve the crude product.
-
Concentrate the Solution: If too much solvent was added, carefully evaporate some of it to reach the saturation point.
-
Cooling: Ensure the solution is thoroughly cooled to maximize precipitation.
-
Column Chromatography
Issue: Poor separation of the product from impurities
-
Possible Cause: The eluent system is not optimized, the column is overloaded, or the column was packed improperly.
-
Troubleshooting Steps:
-
TLC Optimization: Before running the column, test various eluent systems using Thin Layer Chromatography (TLC). A good starting point for non-polar compounds is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Gradient Elution: Start with a low polarity eluent (e.g., 100% hexanes) and gradually increase the polarity by adding more ethyl acetate. This will help to first elute non-polar impurities before the product.
-
Sample Load: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels. A "slurry packing" method is often most effective.
-
Issue: Product is not eluting from the column
-
Possible Cause: The eluent is not polar enough.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent system. If the product is still not eluting, a more polar solvent like methanol can be added in small percentages.
-
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C | [1] |
| Molecular Weight | 264.95 g/mol | [1] |
| Physical Appearance | Pale yellow crystalline solid | [1] |
| Storage Conditions | 0-8 °C | [1] |
Experimental Protocols
General Recrystallization Protocol
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Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water or dichloromethane/hexanes) and heat the mixture to boiling while stirring.
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Continue to add the solvent dropwise until the solid just dissolves.
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If the solution is colored, you may add a small amount of activated carbon and boil for a few minutes.
-
Hot filter the solution to remove any insoluble impurities or activated carbon.
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Allow the filtrate to cool slowly to room temperature.
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Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Dry the crystals in a vacuum oven.
General Column Chromatography Protocol
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Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
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Load the Sample: Dissolve the crude this compound in a minimal amount of the column solvent or a slightly more polar solvent. Carefully add the sample to the top of the silica gel bed.
-
Elute the Column: Begin eluting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate), collecting fractions.
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Monitor the Elution: Monitor the fractions by TLC to determine which contain the pure product.
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Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Recrystallization Workflow for this compound.
Caption: Troubleshooting Logic for Purification Issues.
References
Technical Support Center: Bromination of 2,6-Dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2,6-dimethylpyridine. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Yield of Desired Brominated Product
Q1: My bromination of 2,6-dimethylpyridine is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A1: Low yields in the bromination of 2,6-dimethylpyridine can stem from several factors, including incomplete reaction, suboptimal reaction conditions, and product loss during workup and purification.
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the optimal temperature. For electrophilic ring bromination with Br₂ in fuming sulfuric acid, reactions are typically conducted at elevated temperatures.[1][2] For side-chain bromination using N-bromosuccinimide (NBS), the reaction often requires a radical initiator and heating.[3]
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Poor Quality Reagents: Use high-purity 2,6-dimethylpyridine and fresh brominating agents. The purity of NBS, for instance, can significantly impact radical reactions.
-
-
Suboptimal Reaction Conditions:
-
Incorrect Solvent: The choice of solvent is critical. For radical side-chain bromination, non-polar solvents like carbon tetrachloride are common.[3] For electrophilic aromatic bromination, highly acidic media like fuming sulfuric acid are often employed.[1][2]
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Improper Stoichiometry: Carefully control the molar ratio of the brominating agent to the substrate. An excess of the brominating agent can lead to over-bromination and a decrease in the yield of the desired mono- or di-brominated product.
-
-
Product Loss During Workup and Purification:
-
Aqueous Workup: When neutralizing a highly acidic reaction mixture, ensure the pH is carefully adjusted to avoid decomposition of the product. Extraction with a suitable organic solvent should be performed multiple times to ensure complete recovery.
-
Purification: Brominated pyridines can be challenging to purify by column chromatography due to their basicity. This can lead to streaking on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (~0.1-1%), can be added to the eluent.[4]
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Issue 2: Formation of Multiple Side Products
Q2: I am observing a mixture of products in my reaction, including over-brominated compounds and side-chain brominated isomers. How can I improve the selectivity?
A2: The formation of multiple products is a common challenge in the bromination of 2,6-dimethylpyridine. The key is to control the reaction conditions to favor the desired reaction pathway, whether it be electrophilic substitution on the ring or radical substitution on the methyl groups.
Key Side Reactions and Control Strategies:
-
Over-bromination (Di- and Tri-bromination):
-
Control Stoichiometry: To favor mono-bromination of the ring, use a controlled amount of the brominating agent (e.g., 1 equivalent of Br₂). For di-bromination, a larger excess of the brominating agent will be necessary.
-
Reaction Temperature: Lowering the reaction temperature can often increase selectivity by reducing the rate of the follow-on bromination reactions.[4]
-
Slow Addition: A slow, dropwise addition of the brominating agent can help to maintain a low concentration of the electrophile in the reaction mixture, thereby reducing the likelihood of over-reaction.[5]
-
-
Side-Chain Bromination vs. Ring Bromination:
-
Choice of Reagents and Conditions:
-
For Ring Bromination: Use electrophilic brominating agents like Br₂ in a strong acid (e.g., fuming H₂SO₄). These conditions favor electrophilic aromatic substitution.[1][2]
-
For Side-Chain Bromination: Employ a radical brominating agent like N-bromosuccinimide (NBS) in a non-polar solvent with a radical initiator (e.g., AIBN or benzoyl peroxide) and often under irradiation with light.[3] Using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be an effective method for side-chain bromination.[5]
-
-
Solvent Effects: The solvent can influence the reaction pathway. Polar solvents can sometimes favor ionic pathways (ring bromination), while non-polar solvents are preferred for radical reactions (side-chain bromination).
-
-
Formation of Isomeric Products:
-
In the case of ring bromination, the primary product is typically 3-bromo-2,6-dimethylpyridine due to the directing effects of the methyl groups. Further bromination usually occurs at the 5-position to yield 3,5-dibromo-2,6-dimethylpyridine. The formation of other isomers is generally less favored.
-
Frequently Asked Questions (FAQs)
Q3: What is the expected major product of the electrophilic bromination of 2,6-dimethylpyridine with bromine in fuming sulfuric acid?
A3: Under these conditions, electrophilic aromatic substitution occurs on the pyridine ring. The major product is expected to be 3-bromo-2,6-dimethylpyridine . With an excess of bromine, This compound can be formed.[1][2]
Q4: How can I selectively brominate the methyl groups of 2,6-dimethylpyridine?
A4: To achieve selective side-chain bromination, you should use a radical bromination method. A common procedure involves reacting 2,6-dimethylpyridine with N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride, in the presence of a radical initiator such as AIBN or benzoyl peroxide, and often with heating or light irradiation.[3] This will lead to the formation of 2-(bromomethyl)-6-methylpyridine and subsequently 2,6-bis(bromomethyl)pyridine.
Q5: My NMR spectrum shows a complex mixture of products after bromination. How can I identify the different species?
A5: A combination of 1H NMR, 13C NMR, and mass spectrometry (like GC-MS) is essential for identifying the components of your product mixture.
-
1H NMR: Look for characteristic shifts. The aromatic protons of the pyridine ring will have distinct coupling patterns and chemical shifts depending on the position of the bromine substituent(s). The protons of the methyl groups and any bromomethyl groups will also appear in characteristic regions.
-
GC-MS: This is a powerful technique to separate the components of the mixture and obtain their mass spectra, which will show the molecular ion peaks corresponding to the different brominated products (mono-, di-, etc.).
Q6: Are there any safety precautions I should be aware of when performing this reaction?
A6: Yes, several safety precautions are crucial:
-
Bromine (Br₂): Is a highly corrosive and toxic liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Fuming Sulfuric Acid (Oleum): Is extremely corrosive and reacts violently with water. Handle with extreme care in a fume hood and wear appropriate PPE.
-
N-Bromosuccinimide (NBS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Many organic solvents used in these reactions are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Bromination of Dimethylpyridines
| Starting Material | Brominating Agent | Solvent/Acid | Temperature | Major Product(s) | Yield | Reference |
| 2,6-Dimethylpyridine | Br₂ | Fuming H₂SO₄ | Moderate | Nuclear bromo derivatives | Excellent | [1][2] |
| 2,6-Dimethylpyridine | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) / AIBN | CCl₄ | 80 °C | 2,6-bis(bromomethyl)pyridine | up to 95% | [5] |
| 2,4-Dimethylpyridine | Br₂ | 65% Oleum | 80 °C | 5-bromo-2,4-dimethylpyridine and 3-bromo-2,4-dimethylpyridine | Not specified | [6] |
| 2-Methylpyridine | Br₂ | AlCl₃ | 100 °C | 3-Bromo-2-methylpyridine | 12% | [7][8] |
Experimental Protocols
Protocol 1: Electrophilic Ring Bromination of 2,6-Dimethylpyridine (Hypothetical, based on similar reactions)
This protocol is a general guideline for the synthesis of 3-bromo- and this compound.
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Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Carefully add 2,6-dimethylpyridine to fuming sulfuric acid with cooling in an ice bath.
-
Bromination: Slowly add the desired stoichiometric amount of liquid bromine dropwise to the stirred solution. For mono-bromination, use approximately one equivalent. For di-bromination, use an excess.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-130°C) and stir for several hours, monitoring the reaction progress by TLC or GC-MS.[2]
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., NaOH or Na₂CO₃) until basic.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
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Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, potentially with a small amount of triethylamine in the eluent.[4]
Protocol 2: Radical Side-Chain Bromination of 2,6-Dimethylpyridine
This protocol is adapted from a patented procedure for the synthesis of 2,6-bis(bromomethyl)pyridine.[5]
-
Reaction Setup: In a fume hood, dissolve 2,6-dimethylpyridine in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Prepare a solution of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (2 equivalents) and a catalytic amount of AIBN (e.g., 1 mol%) in carbon tetrachloride.
-
Reaction: Heat the 2,6-dimethylpyridine solution to reflux (around 80°C). Slowly add the DBDMH/AIBN solution dropwise over 1.5-2 hours. Continue to reflux and monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Washing: Wash the filtrate sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient).
Visualizations
Caption: General experimental workflows for ring and side-chain bromination of 2,6-dimethylpyridine.
Caption: Logical relationships of competing reactions in the bromination of 2,6-dimethylpyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. benchchem.com [benchchem.com]
- 5. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]
- 6. 3-BROMO-2,4-DIMETHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 3,5-Dibromo-2,6-dimethylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 3,5-Dibromo-2,6-dimethylpyridine. This substrate presents unique challenges due to the steric hindrance imposed by the two methyl groups at the 2- and 6-positions, which can impede the catalytic cycle.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows very low or no conversion. Should I immediately increase the catalyst loading?
A1: While increasing catalyst loading is a potential solution, it should not be the first step. The low reactivity of this sterically hindered substrate is often due to an inefficient catalyst system rather than insufficient catalyst quantity. The oxidative addition step is particularly challenging.
Troubleshooting Steps:
-
Evaluate the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[1] It is critical to use a bulky, electron-rich phosphine ligand that promotes the formation of a reactive, monoligated palladium(0) species.[1][2] Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[1][3]
-
Check the Precatalyst: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh and active. Catalyst deactivation can sometimes present as the formation of palladium black.[4]
-
Optimize Reaction Temperature: Sterically hindered couplings often require more thermal energy. If the reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-110 °C.[1]
-
Adjust Catalyst Loading: If the above parameters are optimized and conversion is still low, consider increasing the catalyst loading incrementally, for example, from 1 mol% to 3 mol% or 5 mol%.[3][5]
Q2: What is a typical catalyst loading range for this substrate, and what are the trade-offs?
A2: For sterically hindered substrates like this compound, a typical starting catalyst loading ranges from 1 to 5 mol %.[6][7]
-
Higher Loading (3-5 mol%):
-
Pros: Can lead to faster reaction rates and higher yields, especially for challenging couplings.
-
Cons: Increases the cost of the reaction and can complicate purification due to higher levels of residual palladium in the final product.
-
-
Lower Loading (0.5-2 mol%):
-
Pros: More cost-effective and environmentally friendly, with easier purification.
-
Cons: May result in slower reactions or incomplete conversion if other conditions are not fully optimized. Extremely low catalyst loadings (in ppm) are possible but require highly active catalyst systems and stringent control over reaction conditions.[8]
-
Q3: I'm observing significant side reactions like protodeboronation or homocoupling. How is this related to catalyst loading?
A3: These side reactions are often symptomatic of a slow or inefficient catalytic cycle, which can be indirectly related to catalyst activity and loading.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, often by residual water.[3] It becomes a significant competing pathway if the desired transmetalation step is slow. Using stable boronic esters (e.g., pinacol esters) or ensuring an optimal base-solvent system can mitigate this.[4]
-
Homocoupling: This side reaction, where two boronic acid molecules couple, is often promoted by the presence of oxygen, which can also deactivate the active Pd(0) catalyst.[3][4]
-
Dehalogenation: The replacement of a bromine atom with hydrogen can occur if the catalytic cycle is inefficient.[4]
Solution: The primary solution is not simply to adjust catalyst loading but to optimize the entire system for a faster catalytic turnover. This includes using a highly active ligand, ensuring the reaction is thoroughly degassed, and using a suitable base.[3][4]
Q4: My catalyst deactivates during the reaction, forming palladium black. What are the causes and solutions?
A4: The formation of palladium black indicates the agglomeration and precipitation of the active Pd(0) species, rendering it catalytically inactive.
Possible Causes & Solutions:
-
Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and the reaction is maintained under a positive pressure of inert gas.[2][4]
-
Insufficient Ligand: The ligand stabilizes the Pd(0) nanoparticles. An incorrect palladium-to-ligand ratio can lead to instability. For monodentate ligands like SPhos, a Pd:Ligand ratio of 1:2 to 1:3 is often beneficial.
-
High Temperature: The chosen ligand may not be stable at the reaction temperature, leading to decomposition and catalyst precipitation. If running at high temperatures (>120 °C), ensure you are using a thermally robust ligand.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound (Based on data for structurally similar substrates)
| Palladium Precursor | Ligand | Catalyst Loading (mol %) | Base (equiv.) | Solvent | Temp (°C) | Notes |
| Pd(OAc)₂ | SPhos | 2 - 3 | K₃PO₄ (3) | Toluene | 90 - 110 | A robust system for sterically hindered substrates.[9] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1.5 - 3 | KF (3) | 1,4-Dioxane | 80 - 100 | Effective for achieving mono-arylation with controlled stoichiometry.[10] |
| PdCl₂(dppf) | dppf | 3 - 5 | K₂CO₃ (3) | DME | 80 - 90 | A common pre-catalyst, but may require higher loading or temperature for this substrate.[10] |
| Pd(PPh₃)₄ | PPh₃ | 5 | Na₂CO₃ (3) | 1,4-Dioxane/H₂O | 80 - 100 | Generally less effective for hindered substrates; may result in low yield.[2][6] |
Table 2: Troubleshooting Catalyst and Reaction Parameters
| Issue | Possible Cause(s) | Recommended Actions |
| Low Conversion | Inactive catalyst system; Insufficient temperature; Ineffective base. | Switch to a bulky, electron-rich ligand (e.g., SPhos).[1] Increase temperature in 10-20 °C increments.[3] Screen stronger bases like K₃PO₄ or Cs₂CO₃.[3] If optimized, increase catalyst loading from 2 to 5 mol%.[5] |
| Side Reactions | Slow catalytic cycle; Oxygen contamination; Unstable boronic acid. | Ensure rigorous degassing of all reagents and solvents.[2] Use a more active catalyst system to accelerate the desired reaction.[3] Consider using a boronic acid pinacol ester for increased stability.[4] |
| Catalyst Deactivation | Oxygen in the system; Incorrect Pd:Ligand ratio; Ligand decomposition. | Improve degassing procedure (e.g., freeze-pump-thaw cycles).[2] Increase ligand stoichiometry (e.g., Pd:Ligand ratio of 1:2 or 1:3). Use a more thermally stable ligand if high temperatures are required. |
| Poor Selectivity | Incorrect stoichiometry of reagents. | For mono-arylation, use 1.0-1.1 equivalents of boronic acid.[10] For di-arylation, use >2.2 equivalents of boronic acid and consider longer reaction times or higher temperatures. |
Experimental Protocols
General Protocol for Mono-Arylation of this compound
This protocol is designed to favor mono-substitution by controlling stoichiometry.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed Toluene
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.
-
Add the degassed toluene via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Decision tree for troubleshooting low conversion issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of 3,5-Dibromo-2,6-dimethylpyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3,5-Dibromo-2,6-dimethylpyridine. The information is designed to address specific challenges that may arise during the transition from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound typically involves the direct bromination of 2,6-dimethylpyridine (2,6-lutidine). Common brominating agents include liquid bromine, N-Bromosuccinimide (NBS), and pyridinium bromide perbromide. The choice of reagent and reaction conditions can significantly impact the yield and impurity profile. For instance, using a charge transfer complex of bromine and lutidine has been reported for the bromination of purines, suggesting that the choice of brominating agent and its formulation can be critical.[1]
Q2: What are the primary challenges encountered during the scale-up of this reaction?
A2: Key challenges during the scale-up of the bromination of 2,6-lutidine include:
-
Controlling Regioselectivity: Ensuring the bromine atoms are selectively introduced at the 3 and 5 positions of the pyridine ring without significant formation of other isomers.
-
Preventing Over-bromination: The formation of tri- or tetra-brominated byproducts can occur, complicating purification and reducing the yield of the desired product.[2]
-
Managing Reaction Exothermicity: Bromination reactions are often exothermic. Inadequate temperature control on a larger scale can lead to runaway reactions and the formation of impurities.
-
Homogeneous Mixing: Ensuring efficient mixing of reactants in large vessels is crucial for consistent reaction progress and to avoid localized overheating or high concentrations of reactants.
-
Product Isolation and Purification: Isolating the pure this compound from the reaction mixture and unreacted starting materials or byproducts can be challenging at scale. Recrystallization or column chromatography, common in labs, may not be economically viable for large quantities.
Q3: How can I minimize the formation of impurities?
A3: To minimize impurities, consider the following:
-
Control of Stoichiometry: Carefully control the molar ratio of the brominating agent to 2,6-lutidine. A slight excess of the lutidine may be used to prevent over-bromination, but this will require an efficient separation strategy.
-
Gradual Reagent Addition: Add the brominating agent slowly and at a controlled rate to maintain the desired reaction temperature and prevent localized high concentrations.
-
Solvent Selection: The choice of solvent can influence the reaction's selectivity and help manage the reaction temperature. Solvents like acetic acid have been used in similar brominations.[3]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or HPLC to stop the reaction at the optimal time.
Q4: What are the recommended purification methods for large-scale production?
A4: For large-scale purification, consider the following alternatives to column chromatography:
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is often a cost-effective method for purifying large quantities of solid products.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.
-
Slurry Washes: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions during the scale-up of this compound synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction.[3] - Formation of byproducts (over-bromination, isomers).[2][4] - Product loss during workup and purification. | - Increase reaction time or temperature, but monitor for byproduct formation. - Optimize the stoichiometry of the brominating agent. - Use a less reactive brominating agent (e.g., NBS instead of Br₂). - Develop an optimized workup and purification protocol to minimize losses. |
| Presence of Over-brominated Byproducts | - Excess of brominating agent. - High reaction temperature. - Poor mixing leading to localized high concentrations of brominating agent. | - Reduce the molar equivalent of the brominating agent. - Maintain a lower reaction temperature. - Improve agitation in the reactor. - Add the brominating agent subsurface to ensure rapid dispersion. |
| Formation of Isomeric Byproducts | - Reaction conditions favoring bromination at other positions. | - Screen different solvents and catalysts to improve regioselectivity. - Investigate the effect of temperature on isomer formation. |
| Difficult Product Isolation | - Product is an oil or has poor crystallinity. - Product is highly soluble in the reaction solvent. | - Attempt to form a salt of the product to induce crystallization. - Perform a solvent swap to a solvent in which the product is less soluble. - For oily products, consider extraction followed by purification via distillation if feasible. |
| Reaction is Difficult to Control (Exotherm) | - Rapid addition of brominating agent. - Inadequate cooling capacity of the reactor. | - Add the brominating agent in portions or via a syringe pump over an extended period. - Ensure the reactor's cooling system is sufficient for the scale of the reaction. - Use a solvent with a higher boiling point to help dissipate heat. |
Experimental Protocols
General Laboratory-Scale Bromination of an Aromatic Compound[3]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting aromatic compound in a suitable solvent (e.g., glacial acetic acid).
-
Reagent Addition: Slowly add the brominating agent (e.g., pyridinium bromide perbromide) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 20 minutes). Monitor the reaction by TLC.
-
Workup: After cooling, pour the reaction mixture into water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent.
Note: This is a generalized protocol. The specific amounts of reagents, solvent volumes, reaction temperature, and time will need to be optimized for the synthesis of this compound and adapted for scale-up, paying close attention to safety and process control.
Visualizations
.dot
References
preventing debromination of 3,5-Dibromo-2,6-dimethylpyridine
Welcome to the technical support center for 3,5-Dibromo-2,6-dimethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the common issue of debromination during synthetic applications. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
Debromination is a side reaction where one or both bromine atoms on the pyridine ring are replaced by a hydrogen atom. This is problematic as it consumes the starting material, leading to reduced yields of the desired product and introducing impurities that can be difficult to separate. The presence of two bromine atoms on the electron-deficient pyridine ring of this compound makes it susceptible to this reductive cleavage under certain reaction conditions, particularly in palladium-catalyzed cross-coupling reactions.
Q2: What are the primary causes of debromination in reactions involving this compound?
Several factors can contribute to the undesired debromination of this compound:
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High Reaction Temperatures: Elevated temperatures can promote the reductive cleavage of the C-Br bond.[1]
-
Strong Bases: Strong bases, especially alkoxide bases like sodium tert-butoxide (NaOtBu), can facilitate debromination.[2][3]
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Choice of Palladium Catalyst and Ligand: Certain palladium catalysts and ligands can favor the hydrodehalogenation pathway over the desired cross-coupling.[1]
-
Presence of Protic Solvents or Water: Protic solvents (e.g., alcohols) or residual water can act as a proton source for the debromination reaction.[4]
-
Extended Reaction Times: Prolonged exposure to reaction conditions can increase the likelihood of side reactions, including debromination.[1]
Q3: How can I monitor the extent of debromination during my reaction?
Regular monitoring of the reaction progress is crucial. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. By co-spotting or co-injecting a sample of the authentic debrominated byproduct (3-bromo-2,6-dimethylpyridine or 2,6-dimethylpyridine), you can effectively track its formation throughout the reaction.
Troubleshooting Guide: Minimizing Debromination
This guide provides a systematic approach to troubleshoot and minimize debromination of this compound in your experiments.
Diagram: Troubleshooting Workflow for Debromination
Caption: A workflow for troubleshooting debromination in reactions.
Step-by-Step Troubleshooting
-
Evaluate the Base: If you are using a strong base like NaOtBu, consider switching to a milder inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] These bases are generally effective in promoting the desired coupling while minimizing the debromination side reaction.
-
Assess the Reaction Temperature: High temperatures can significantly contribute to debromination.[1] Attempt to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. It is recommended to perform the reaction at a lower temperature for a longer duration.
-
Review the Catalyst and Ligand System: The choice of ligand can have a profound impact on the reaction outcome. For challenging substrates prone to debromination, employing bulky, electron-rich phosphine ligands such as XPhos or SPhos can be beneficial. These ligands can accelerate the reductive elimination step, which outcompetes the debromination pathway.
-
Examine the Solvent and Reaction Atmosphere: Ensure that you are using anhydrous, aprotic solvents like toluene or 1,4-dioxane.[2] The presence of water or other protic impurities can serve as a proton source for the debromination.[3] It is also critical to maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction to prevent catalyst deactivation and other side reactions.
-
Monitor the Reaction Time: Closely monitor the reaction's progress and aim to stop the reaction as soon as the starting material has been consumed.[1] Unnecessarily long reaction times can lead to an increase in the formation of the debrominated byproduct.
Quantitative Data Summary
The following table summarizes the general trends observed for the impact of reaction parameters on the outcome of a generic Suzuki-Miyaura coupling reaction with a bromopyridine substrate. The data is representative and illustrates common trends.
| Catalyst/Ligand | Base | Temperature (°C) | Solvent | Debromination Byproduct (%) | Desired Product Yield (%) |
| Pd(PPh₃)₄ | NaOtBu | 100 | Toluene | 20-35 | 55-70 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 80 | 1,4-Dioxane | < 5 | > 85 |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | 80 | Toluene | < 5 | > 80 |
| Pd(PPh₃)₄ | K₂CO₃ | 100 | Dioxane/H₂O | 15-25 | 60-75 |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Debromination
This protocol is designed to minimize the debromination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., XPhos, 3.3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Reaction Setup: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst, ligand, and potassium phosphate to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound and the arylboronic acid to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-90°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography on silica gel.
Diagram: Competing Reaction Pathways
Caption: Competing pathways in cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 3,5-Dibromo-2,6-dimethylpyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 3,5-Dibromo-2,6-dimethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this sterically hindered and electronically distinct substrate.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with this compound is not proceeding or is giving very low yields. What are the most likely causes?
A1: Failure of this specific reaction is often due to a combination of factors related to the substrate's structure:
-
Steric Hindrance: The two methyl groups at the 2- and 6-positions create significant steric bulk around the bromine atoms, hindering the oxidative addition step of the catalytic cycle.
-
Catalyst Inhibition/Decomposition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or decomposition. This is a common issue with pyridine-containing substrates.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for overcoming the steric and electronic challenges of this substrate.
Q2: How do I choose the right catalyst and ligand for this sterically hindered substrate?
A2: For sterically demanding substrates like this compound, bulky, electron-rich phosphine ligands are essential.[1] These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition and reductive elimination. Consider the following:
-
Bulky Biaryl Phosphine Ligands: Ligands such as RuPhos, BrettPhos, and XPhos are specifically designed for challenging couplings and are often the first choice.
-
Precatalysts: Using a well-defined precatalyst can lead to more consistent formation of the active catalytic species compared to generating the catalyst in situ from a palladium source like Pd(OAc)₂.
Q3: What is the best base to use for this reaction?
A3: Strong, non-nucleophilic bases are typically required. The choice of base can significantly impact the reaction rate and yield.
-
Sodium tert-butoxide (NaOtBu): This is a common and often effective choice for Buchwald-Hartwig reactions.
-
Lithium bis(trimethylsilyl)amide (LHMDS): Can be a good alternative, especially when dealing with base-sensitive functional groups.
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄): These weaker bases may be suitable in some cases, particularly when milder conditions are necessary, though they may require higher temperatures and longer reaction times.
Q4: Can I achieve selective mono-amination of this compound?
A4: Yes, selective mono-amination is often achievable by carefully controlling the reaction conditions. Key factors influencing selectivity include:
-
Stoichiometry: Using a slight excess of the amine (e.g., 1.1 equivalents) can favor mono-substitution.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the mono-aminated product. Monitoring the reaction progress by TLC or LC-MS is crucial.
-
Catalyst System: Some catalyst systems may exhibit a higher propensity for mono-arylation. For other dihalopyridines, palladium-catalyzed reactions have shown good selectivity for mono-amination.
Q5: What are common side reactions to look out for?
A5: Besides the desired amination, several side reactions can occur:
-
Hydrodehalogenation: Replacement of one or both bromine atoms with hydrogen. This can be promoted by moisture or certain bases.
-
Di-amination: If mono-amination is the goal, over-reaction to form the di-aminated product can be a significant side reaction.
-
Catalyst Decomposition: Formation of palladium black is a visual indicator of catalyst decomposition, leading to a stalled reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base. 4. Steric hindrance is too great for the chosen conditions. 5. Poor quality reagents or solvent. | 1. Use a precatalyst. Ensure anhydrous and anaerobic conditions. 2. Screen bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos, XPhos). 3. Switch to a stronger base like NaOtBu or LHMDS. 4. Increase the reaction temperature (consider microwave heating). Increase catalyst loading. 5. Use freshly purified reagents and anhydrous, degassed solvents. |
| Formation of palladium black | 1. Catalyst decomposition due to high temperature or presence of oxygen. 2. Inhibition by the pyridine substrate/product. | 1. Lower the reaction temperature and extend the reaction time. Ensure a strictly inert atmosphere. 2. Increase the ligand-to-palladium ratio to better stabilize the catalyst. |
| Significant hydrodehalogenation side product | 1. Presence of water or protic impurities. 2. The chosen base is promoting this pathway. | 1. Use rigorously dried solvents and reagents. 2. Screen alternative bases (e.g., if using NaOtBu, try LHMDS or Cs₂CO₃). |
| Poor selectivity (mixture of mono- and di-aminated products) | 1. Reaction time is too long or temperature is too high. 2. Incorrect stoichiometry of the amine. | 1. Monitor the reaction closely and stop it once the desired mono-aminated product is maximized. Use a lower temperature. 2. Use a smaller excess of the amine (e.g., 1.05 - 1.1 equivalents). |
Experimental Protocols
Protocol 1: General Procedure for Mono-amination of a Dihalopyridine
This protocol is a general starting point and may require optimization for this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)
-
RuPhos ligand (2 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
In a glovebox, add this compound, the palladium precatalyst, the ligand, and the base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Seal the Schlenk tube, remove it from the glovebox, and attach it to a Schlenk line.
-
Evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Diamination of a Dihalopyridine
Microwave irradiation can significantly reduce reaction times, especially for sterically hindered substrates. This protocol is adapted from procedures for other dihalopyridines and may be suitable for achieving di-amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (2.5 - 3.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (5 mol%)
-
Ligand (e.g., Xantphos) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
In a microwave reaction vessel, combine this compound, the amine, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 120-150 °C for 30-60 minutes.
-
After cooling, isolate and purify the product using standard workup and chromatography techniques as described in Protocol 1.
Data Presentation
The following table summarizes reaction conditions for the Buchwald-Hartwig amination of various dihalopyridine substrates to provide a comparative overview.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 2,6-Dibromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | Mono-aminated | 85 |
| 2,6-Dichloropyridine | Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100 | 24 | Mono-aminated | 78 |
| 2,4-Dichloropyridine | n-Butylamine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | Mono-aminated (at C2) | 90 |
| 2,6-Dibromopyridine | Piperidine | CuI / DMPAO | K₂CO₃ | H₂O | 120 (MW) | 2.5 | Di-aminated | ~90 |
| 3,5-Dibromopyridine | Pyrrolidine | Pd(OAc)₂ / RuPhos | LHMDS | Toluene | 90 | 8 | Mono-aminated | 92 |
Note: This data is compiled from various literature sources on related compounds and should be used as a general guide for optimizing the reaction of this compound.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Failed Reaction
References
managing temperature control in 3,5-Dibromo-2,6-dimethylpyridine synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 3,5-Dibromo-2,6-dimethylpyridine, with a specific focus on managing temperature control for optimal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound, and why is temperature control critical?
The primary challenge is achieving selective bromination at the 3 and 5 positions of the pyridine ring without causing side reactions. 2,6-dimethylpyridine (2,6-lutidine) is susceptible to multiple issues, including over-bromination (leading to tribromo- products) and side-chain bromination on the methyl groups. Temperature is the most critical parameter to manage because it directly influences the rate and selectivity of the electrophilic aromatic substitution. Inadequate temperature control can lead to a complex mixture of products that is difficult to purify.
Q2: My reaction is producing a significant amount of 3,4,5-tribromo-2,6-dimethylpyridine. How can I improve selectivity for the desired 3,5-dibromo product?
The formation of tribromo- byproducts is a classic sign of over-bromination, which is often caused by excessive reaction temperatures or poor control during the addition of the brominating agent. To improve selectivity:
-
Lower the Reaction Temperature: Running the electrophilic bromination at the lowest effective temperature can significantly enhance selectivity.[1] Start the reaction at a low temperature (e.g., 0-5 °C) and maintain it throughout the addition of bromine.
-
Control Reagent Addition: Add the brominating agent (e.g., bromine) slowly and dropwise. This prevents localized temperature spikes and high concentrations of the brominating agent, which favor multiple substitutions.
-
Use a Milder Brominating Agent: While elemental bromine is common, consider using N-bromosuccinimide (NBS) which can be a milder and more selective reagent under certain conditions.[1]
Q3: I am observing bromination on the methyl groups instead of the pyridine ring. How can I prevent this side reaction?
Side-chain bromination is typically a free-radical reaction, whereas the desired ring bromination is an electrophilic substitution. These two pathways are favored by different conditions. To prevent methyl group bromination:
-
Avoid High Temperatures: Free-radical reactions are often initiated by heat. Maintaining a low and controlled temperature throughout the process discourages the radical pathway.
-
Exclude UV Light: Free-radical chain reactions can be initiated by ultraviolet light. Protect your reaction vessel from direct sunlight or other strong light sources by wrapping it in aluminum foil.
-
Choose Appropriate Solvents: The choice of solvent is crucial. While solvents like carbon tetrachloride (CCl₄) are classic for radical reactions, using fuming sulfuric acid can promote the desired electrophilic ring substitution at moderate temperatures.[2]
Q4: The reaction is proceeding very slowly or not starting at all. What are the risks associated with simply increasing the temperature?
While a slow reaction can be frustrating, indiscriminately increasing the temperature is risky and can lead to several problems:
-
Reduced Selectivity: As temperature increases, the energy difference for substitution at different positions becomes less significant, leading to a mixture of isomers and over-brominated products.[1]
-
Increased Side Reactions: Higher temperatures can activate undesired reaction pathways, such as side-chain bromination and decomposition of reagents or products.
-
Runaway Reaction: Electrophilic brominations are highly exothermic. A sudden increase in temperature could lead to a thermal runaway, posing a significant safety hazard.[3]
Instead of just raising the temperature, first ensure your reagents are pure and your catalyst (if any) is active. If the reaction is still slow, a modest and carefully controlled temperature increase may be necessary, but this should be done incrementally while closely monitoring the reaction progress via TLC or GC.
Troubleshooting Guide
| Issue Observed | Potential Temperature-Related Cause | Recommended Solution |
| Low Yield of Desired Product | Reaction temperature is too low, leading to an incomplete reaction. | Gradually and carefully increase the reaction temperature in small increments (e.g., 5-10 °C) after the initial addition of reagents is complete. Monitor progress by TLC/GC. |
| Reaction temperature is too high, causing product decomposition or evaporation of volatile reagents. | Ensure the reaction is maintained within the optimal, validated temperature range. Use a reflux condenser if heating is required. | |
| High Percentage of Polybrominated Products | The reaction temperature is too high, reducing selectivity. | Lower the overall reaction temperature. Maintain a cold bath (e.g., 0-5 °C) during the addition of the brominating agent.[1] |
| Localized overheating occurred during the addition of the brominating agent. | Add the brominating agent much more slowly (dropwise) to allow for effective heat dissipation. Ensure vigorous stirring. | |
| Presence of Side-Chain Brominated Impurities | The reaction temperature is too high, initiating a free-radical pathway. | Conduct the reaction at a lower temperature. Protect the reaction from light to prevent photochemical initiation of radical reactions. |
| Reaction is Uncontrolled or "Runaway" | Inadequate cooling to dissipate the heat from the exothermic bromination. | Ensure your cooling bath is appropriately sized and at the correct temperature before starting reagent addition. Add the brominating agent very slowly to control the rate of heat generation.[3] |
Experimental Protocol: Electrophilic Bromination of 2,6-Dimethylpyridine
Disclaimer: This is a representative protocol based on general chemical principles and may require optimization. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2,6-Dimethylpyridine (2,6-Lutidine)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Fuming Sulfuric Acid (Oleum) or an appropriate inert solvent
-
Ice
-
Sodium Thiosulfate solution (saturated)
-
Sodium Bicarbonate solution (saturated)
-
Organic Solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel, add 2,6-dimethylpyridine.
-
Cooling: Place the flask in an ice-salt bath and cool the contents to 0-5 °C with stirring.
-
Solvent Addition: Slowly add fuming sulfuric acid to the flask, ensuring the internal temperature does not rise above 10 °C.
-
Brominating Agent Addition: Once the mixture is stable at 0-5 °C, slowly add the brominating agent (e.g., Bromine) dropwise from the dropping funnel over a period of 1-2 hours. Crucial Step: Meticulously monitor the thermometer and adjust the addition rate to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., let it slowly warm to room temperature or maintain at a specific temperature like 20-25 °C) for 2-4 hours. Monitor the reaction's progress using TLC or GC analysis.
-
Quenching: Carefully pour the reaction mixture onto a large beaker of crushed ice. This step is highly exothermic and should be done slowly and with caution.
-
Neutralization & Work-up: Add a saturated solution of sodium thiosulfate to quench any unreacted bromine. Then, carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography or recrystallization.
Visual Guides
Caption: Experimental workflow for this compound synthesis emphasizing temperature control points.
Caption: Troubleshooting logic for identifying and solving temperature-related issues in the synthesis.
References
Technical Support Center: Purification of 3,5-Dibromo-2,6-dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,5-Dibromo-2,6-dimethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound typically involves the bromination of 2,6-dimethylpyridine (2,6-lutidine). The most common impurities arising from this reaction include:
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Unreacted 2,6-dimethylpyridine: The starting material may not fully react.
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Monobrominated species (e.g., 3-bromo-2,6-dimethylpyridine): Incomplete bromination can lead to the presence of pyridine rings with only one bromine substituent.
-
Polybrominated species: Excessive bromination can result in the formation of tri- or tetra-brominated pyridines.
-
Acidic residues: Brominating agents and reaction conditions can leave behind acidic byproducts.
Q2: How can I remove unreacted 2,6-dimethylpyridine from my crude product?
Unreacted 2,6-dimethylpyridine, being a basic compound, can often be removed by performing an acidic wash of the crude product dissolved in an organic solvent. A dilute solution of an acid like hydrochloric acid (HCl) or a milder acidic buffer can be used. The protonated 2,6-dimethylpyridine salt will be soluble in the aqueous layer and can be separated.
Q3: My purified this compound shows peak tailing during HPLC or column chromatography on silica gel. What is the cause and how can I prevent it?
Peak tailing of pyridine-containing compounds on silica gel is a common issue caused by the interaction of the basic nitrogen atom of the pyridine ring with the acidic silanol groups on the silica surface. To mitigate this, you can:
-
Add a basic modifier: Incorporating a small amount of a base, such as triethylamine (typically 0.1-1%), into the mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.
-
Use a different stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina.
Q4: I am having difficulty separating this compound from a closely related isomeric impurity. What strategies can I employ?
Separating isomers can be challenging due to their similar physical properties. For chromatographic separations:
-
Optimize the mobile phase: A shallow gradient of a less polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) can enhance resolution.
-
High-performance liquid chromatography (HPLC): Reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic or phosphoric acid, can be effective for separating closely related isomers.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield after purification | Product loss during aqueous washes. | Ensure the pH of the aqueous phase is appropriate to keep the desired product in the organic layer. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. |
| Co-elution of product and impurities during column chromatography. | Optimize the mobile phase composition based on thin-layer chromatography (TLC) analysis to achieve better separation. Consider using a shallower solvent gradient. | |
| Product is not eluting from the chromatography column. | The mobile phase is likely not polar enough. Gradually increase the proportion of the more polar solvent in your eluent system. | |
| Presence of starting material (2,6-dimethylpyridine) in the final product | Incomplete reaction or insufficient purification. | Perform an acidic wash of the crude product before column chromatography. Optimize the stoichiometry of the brominating agent in the synthesis step. |
| Presence of monobrominated impurities in the final product | Incomplete bromination. | Carefully monitor the reaction progress using TLC or GC/MS to ensure complete conversion. If separation is difficult, consider re-subjecting the mixture to the bromination conditions. |
| Product appears as an oil instead of a solid | Presence of impurities that depress the melting point. | Attempt to purify a small sample by column chromatography or recrystallization from a different solvent system to see if a solid can be obtained. |
Data on Purification of Related Brominated Pyridines
| Compound | Purification Method | Stationary Phase | Mobile Phase / Solvent | Yield | Purity |
| 2,6-Dibromomethylpyridine | Column Chromatography | Silica Gel | Petroleum ether/Ethyl acetate (60:1) | 93% | High (not specified) |
| 2,5-Dibromo-3-methylpyridine | Filtration through silica pad | Silica Gel | Chloroform | 94% | High (not specified) |
| 3-Bromo-2-methylpyridine | Column Chromatography | Silica Gel | Hexane/Diethyl ether (10:1) | 12% | High (not specified) |
| 3,5-Dibromopyridine | Recrystallization | - | Methanol | ~82% | High (not specified) |
Experimental Protocols
The following are general experimental protocols for the purification of this compound based on methods used for analogous compounds. Researchers should optimize these protocols for their specific experimental context.
Protocol 1: Purification by Acid-Base Extraction followed by Column Chromatography
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash (to remove unreacted 2,6-dimethylpyridine):
-
Transfer the organic solution to a separatory funnel.
-
Wash with a 1 M aqueous HCl solution.
-
Separate the organic layer. The aqueous layer, containing the protonated starting material, can be discarded or further processed to recover the starting material.
-
-
Basic Wash (to remove acidic impurities):
-
Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1]
-
Separate the organic layer.
-
-
Brine Wash and Drying:
-
Wash the organic layer with a saturated aqueous sodium chloride (brine) solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude, washed product.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate). A starting ratio of 95:5 or 90:10 (non-polar:polar) is recommended. The optimal ratio should be determined by TLC analysis.
-
Procedure:
-
Pack a chromatography column with a slurry of silica gel in the initial mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, collecting fractions. A shallow gradient of increasing polarity can be used to improve separation.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing similar compounds include methanol, ethanol, or mixtures of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane).
-
-
Procedure:
-
Place the crude product in a flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the purified this compound.
-
Purification Workflow
The following diagram illustrates a logical workflow for selecting a purification strategy based on the identified impurities in the crude this compound product.
Caption: Decision tree for selecting the appropriate purification method.
References
Technical Support Center: Reactions Involving 3,5-Dibromo-2,6-dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromo-2,6-dimethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when working with this compound?
A1: Researchers may face challenges related to:
-
Steric Hindrance: The two methyl groups at positions 2 and 6 can sterically hinder the approach of bulky reagents to the bromine atoms at positions 3 and 5. This may necessitate the use of less bulky catalysts or reagents and potentially higher reaction temperatures.
-
Mono- vs. Di-substitution: Achieving selective mono-substitution can be challenging as both bromine atoms are electronically and sterically similar. Careful control of stoichiometry and reaction conditions is crucial.
-
Solubility: this compound is a solid with limited solubility in some common non-polar solvents at room temperature. This can affect reaction rates and require the use of co-solvents or heating.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to and potentially inhibit palladium catalysts, a common issue in cross-coupling reactions with pyridine-containing substrates. The use of specialized ligands can often mitigate this effect.
Q2: Which solvents are typically used for cross-coupling reactions with this compound?
A2: Common solvents for cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings include:
-
Aprotic Polar Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are frequently used.
-
Aromatic Hydrocarbons: Toluene is a common choice, particularly in Buchwald-Hartwig aminations.[1]
-
Ethers: Besides THF and dioxane, greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are being explored.
-
Aqueous Mixtures: For Suzuki-Miyaura reactions, mixtures of organic solvents with water (e.g., Toluene/water, Dioxane/water) are often employed to facilitate the dissolution of the base.
Q3: How can I improve the yield of my Grignard reagent formation with this compound?
A3: Successful Grignard reagent formation depends on several factors:
-
Anhydrous Conditions: Ensure all glassware is flame-dried and solvents are anhydrous. Diethyl ether and THF are the most common solvents.[2]
-
Magnesium Activation: The passivating magnesium oxide layer on the magnesium turnings must be removed. This can be achieved by using initiators like iodine or 1,2-dibromoethane, or by mechanical methods like crushing the magnesium turnings.
-
Solvent Choice: THF is often preferred over diethyl ether due to its higher boiling point and better solvating power for the Grignard reagent.
-
Slow Addition: Add the solution of this compound slowly to the activated magnesium to control the exothermic reaction and minimize side reactions like Wurtz coupling.
Q4: What are the key considerations for achieving selective monolithiation of this compound?
A4: Selective monolithiation via lithium-halogen exchange is influenced by:
-
Solvent: The choice of solvent is critical. Non-coordinating solvents like toluene at low concentrations tend to favor lithiation, while coordinating solvents like THF can influence the selectivity.[3]
-
Temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control.
-
Lithiating Agent: n-Butyllithium (n-BuLi) is a common choice. The stoichiometry should be carefully controlled (typically around 1.0-1.1 equivalents for mono-lithiation).
-
Quenching: The subsequent reaction with an electrophile should also be performed at low temperature.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Reactants | Switch to a better solvating system like 1,4-Dioxane/water or Toluene/DMF. Increase the reaction temperature. | Ensures all components are in solution to participate in the catalytic cycle. |
| Catalyst Deactivation/Inhibition | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. | These ligands can prevent catalyst inhibition by the pyridine nitrogen and promote the oxidative addition step. |
| Inefficient Transmetalation | Choose a suitable base. K₃PO₄ or Cs₂CO₃ are often effective. Ensure the use of an aqueous co-solvent to dissolve the base. | The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation. |
| Protodeboronation of Boronic Acid | Use the boronic acid pinacol ester or trifluoroborate salt instead of the boronic acid. | These derivatives are often more stable and less prone to hydrolysis and protodeboronation, especially at higher temperatures. |
Issue 2: Uncontrolled Di-substitution in Cross-Coupling Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Excess of Coupling Partner | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner for mono-substitution. | Limiting the amount of the incoming group favors the formation of the mono-substituted product. |
| High Reactivity | Lower the reaction temperature. | Reduces the overall reaction rate, allowing for better control over the extent of the reaction. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or GC-MS and stop the reaction once the desired mono-substituted product is maximized. | Prevents the mono-substituted product from reacting further to form the di-substituted product. |
Data Presentation
Table 1: Comparison of Solvents in Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Illustrative)
| Solvent System | Base | Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Time (h) | Yield (%) |
| Toluene/H₂O (4:1) | K₃PO₄ | Pd(OAc)₂ (2) | SPhos (4) | 100 | 12 | ~85 |
| 1,4-Dioxane/H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ (5) | - | 90 | 18 | ~75 |
| DMF/H₂O (5:1) | Cs₂CO₃ | Pd₂(dba)₃ (1.5) | XPhos (3) | 110 | 8 | ~90 |
| 2-MeTHF/H₂O (4:1) | K₃PO₄ | Pd(OAc)₂ (2) | SPhos (4) | 100 | 12 | ~82 |
Note: Yields are illustrative and can vary based on specific reaction conditions and scale.
Table 2: Solvent Effects on Buchwald-Hartwig Amination of this compound with Morpholine (Illustrative)
| Solvent | Base | Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Time (h) | Yield (%) |
| Toluene | NaOtBu | Pd₂(dba)₃ (2) | BINAP (3) | 100 | 16 | ~88 |
| 1,4-Dioxane | NaOtBu | Pd₂(dba)₃ (2) | Xantphos (4) | 100 | 18 | ~85 |
| THF | LiHMDS | Pd(OAc)₂ (2) | RuPhos (4) | 80 | 24 | ~70 |
| CPME | K₃PO₄ | G3-XPhos (2) | - | 110 | 12 | ~80 |
Note: Yields are illustrative and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv for mono-substitution, 2.2 equiv for di-substitution), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Grignard Reagent Formation
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equiv) and a small crystal of iodine to the flask.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equiv) in anhydrous THF.
-
Add a small portion of the substrate solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).
-
Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent. The resulting solution can be used in subsequent reactions.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Caption: Experimental workflow for Grignard reagent formation.
References
- 1. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3,5-Dibromo-2,6-dimethylpyridine and 3,5-dichloro-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceuticals and functional materials, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, substituted pyridines are of paramount importance. This guide provides an objective, data-driven comparison of the reactivity of two key building blocks: 3,5-Dibromo-2,6-dimethylpyridine and 3,5-dichloro-2,6-dimethylpyridine. Understanding the nuanced differences in their chemical behavior is crucial for selecting the optimal substrate to achieve desired synthetic outcomes efficiently and selectively.
This comparison focuses on three indispensable transformations in modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and halogen-metal exchange reactions.
Executive Summary of Reactivity Comparison
Based on fundamental principles of chemical reactivity and supported by experimental data from related compounds, This compound is the more reactive substrate compared to its dichloro analogue in palladium-catalyzed cross-coupling reactions and halogen-metal exchange. This heightened reactivity is primarily attributed to the lower bond dissociation energy of the Carbon-Bromine (C-Br) bond compared to the Carbon-Chlorine (C-Cl) bond. Consequently, the C-Br bond is more readily cleaved during the rate-determining oxidative addition step of catalytic cycles and undergoes halogen-metal exchange at a faster rate.
This difference in reactivity allows for the use of milder reaction conditions, potentially lower catalyst loadings, and shorter reaction times when employing the dibromo derivative. However, the dichloro analogue offers a more cost-effective alternative, and with optimized conditions, can still be a valuable substrate for the synthesis of 3,5-disubstituted-2,6-dimethylpyridines.
Comparative Data on Reactivity
While a direct head-to-head quantitative comparison of the two title compounds under identical reaction conditions is not extensively documented, a clear trend in reactivity can be established from the broader scientific literature on aryl halides. The following tables summarize the expected and observed reactivity based on analogous systems.
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Implication for Reactivity |
| Aryl C-Cl | ~400 | Stronger bond, less reactive |
| Aryl C-Br | ~335 | Weaker bond, more reactive |
Note: These are average values for aryl halides. The specific values for the title compounds may vary slightly but the trend remains consistent.
Table 2: Inferred Comparative Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 3,5-dichloro-2,6-dimethylpyridine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temperature | Milder (e.g., 80-100 °C) | More forcing (e.g., >100 °C) |
| Catalyst Loading | Potentially lower | May require higher loading or more active catalyst systems |
| Reaction Time | Generally shorter | Generally longer |
| Expected Yield | High | Moderate to High (with optimization) |
Table 3: Inferred Comparative Performance in Buchwald-Hartwig Amination
| Feature | This compound | 3,5-dichloro-2,6-dimethylpyridine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Conditions | Milder | More forcing |
| Ligand Choice | Broad scope of phosphine ligands | Often requires bulky, electron-rich ligands (e.g., XPhos, RuPhos) for good efficacy |
| Expected Yield | Good to Excellent | Lower to Good (highly dependent on catalyst system) |
Table 4: Inferred Comparative Performance in Halogen-Metal Exchange
| Feature | This compound | 3,5-dichloro-2,6-dimethylpyridine |
| Relative Reactivity | Higher | Lower |
| Typical Reagent | n-Butyllithium, t-Butyllithium | n-Butyllithium, t-Butyllithium |
| Reaction Temperature | Low temperatures (e.g., -78 °C) | May require slightly higher temperatures or longer reaction times |
| Rate of Exchange | Faster | Slower |
Experimental Protocols
The following are detailed, generalized experimental protocols for key reactions. These should serve as a starting point and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the mono-arylation of a dihalopyridine.
Reaction Scheme:
Materials:
-
3,5-Dihalo-2,6-dimethylpyridine (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)
Procedure:
-
To an oven-dried flask, add the 3,5-dihalo-2,6-dimethylpyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the mono-amination of a dihalopyridine.
Reaction Scheme:
Ar-X + R-Li --[Low Temp]--> Ar-Li --[E⁺]--> Ar-E (where Ar-X is the dihalodimethylpyridine)```
Materials:
-
3,5-Dihalo-2,6-dimethylpyridine (1.0 mmol)
-
Organolithium reagent (e.g., n-BuLi, 1.1 mmol)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Electrophile (e.g., DMF, an aldehyde, a ketone)
Procedure:
-
To an oven-dried flask under an inert atmosphere, dissolve the 3,5-dihalo-2,6-dimethylpyridine in the anhydrous solvent.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add the organolithium reagent dropwise, maintaining the low temperature.
-
Stir the mixture for a specified time (e.g., 30-60 minutes) to allow for the exchange to occur.
-
Add the electrophile dropwise to the solution.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Workflows
A Comparative Analysis of the Reactivity of 3,5-Dibromo-2,6-dimethylpyridine and 2,6-dibromo-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric building blocks crucial in medicinal chemistry and materials science: 3,5-Dibromo-2,6-dimethylpyridine and 2,6-dibromo-3,5-dimethylpyridine. Understanding the distinct reactivity profiles of these polyhalogenated pyridine derivatives is paramount for their strategic application in the synthesis of complex molecular architectures. This document outlines their comparative performance in key organic reactions, supported by experimental data, and provides detailed experimental protocols.
Introduction to the Isomers
The positioning of the bromine and methyl substituents on the pyridine ring significantly influences the steric and electronic properties of this compound and 2,6-dibromo-3,5-dimethylpyridine, leading to divergent reactivity in various chemical transformations.
This compound features bromine atoms at the 3- and 5-positions, which are meta to the nitrogen atom. The methyl groups at the 2- and 6-positions flank the nitrogen, potentially influencing its basicity and the accessibility of adjacent sites.
2,6-dibromo-3,5-dimethylpyridine , in contrast, has bromine atoms at the 2- and 6-positions, which are ortho to the nitrogen. This placement makes these positions highly susceptible to nucleophilic attack and metal-halogen exchange due to the electron-withdrawing nature of the pyridine nitrogen. The methyl groups at the 3- and 5-positions can exert steric hindrance on the adjacent bromine atoms.
Comparative Reactivity Analysis
The differential placement of the bromine and methyl groups dictates the preferred reaction pathways for each isomer. The following sections detail their behavior in key synthetic transformations.
Metal-Halogen Exchange and Subsequent Electrophilic Quench
Lithiation followed by reaction with an electrophile is a fundamental C-C bond-forming strategy. The regioselectivity and efficiency of this process differ significantly between the two isomers.
This compound can be selectively monolithiated at one of the bromine-bearing carbons. A patent application describes the monolithiation and subsequent reaction with N-fluorobenzenesulfonimide (NFSI) to introduce a fluorine atom.
2,6-dibromo-3,5-dimethylpyridine readily undergoes monolithiation at one of the 2- or 6-positions. This lithiated intermediate can then be trapped with various electrophiles. For instance, it has been coupled with (2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene.
dot
Caption: Metal-Halogen Exchange Pathways.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are pivotal in modern organic synthesis. The reactivity of the C-Br bonds in the two isomers is distinct due to their electronic and steric environments.
This compound has been utilized in Suzuki-Miyaura cross-coupling reactions to synthesize 3,5-diaryl-2,6-dimethylpyridines. The bromine atoms at the 3- and 5-positions are less activated towards oxidative addition compared to those at the 2- and 6-positions.
2,6-dibromo-3,5-dimethylpyridine is a versatile substrate for various cross-coupling reactions. The bromine atoms at the 2- and 6-positions are more readily activated for oxidative addition to a palladium(0) catalyst. It has been successfully employed in Sonogashira couplings with terminal alkynes.
dot
Caption: Cross-Coupling Reaction Schemes.
Quantitative Data Summary
| Reaction Type | Isomer | Reagents | Product | Yield | Reference |
| Metal-Halogen Exchange / Fluorination | This compound | 1. n-BuLi 2. NFSI | 3-Bromo-5-fluoro-2,6-dimethylpyridine | Not explicitly stated | US20240018105A1[1] |
| Metal-Halogen Exchange / Coupling | 2,6-dibromo-3,5-dimethylpyridine | 1. n-BuLi 2. (2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene | 1-(2-Methyl-5-phenyl-3-thienyl)-2-(6-bromo-3,5-dimethyl-2-pyridyl)perfluorocyclopentene | Not explicitly stated | SciELO[2] |
| Suzuki-Miyaura Coupling | This compound | Phenylboronic acids, Pd catalyst | 3,5-Diaryl-2,6-dimethylpyridines | Varies | ResearchGate[3] |
| Sonogashira Coupling | 2,6-dibromo-3,5-dimethylpyridine | Ethynyltrimethylsilane, Pd catalyst | 2,6-Diethynyl-3,5-dimethylpyridine | Not explicitly stated | WO2019135975A1[4] |
Experimental Protocols
Metal-Halogen Exchange and Fluorination of this compound[1]
Procedure:
-
To a solution of this compound (650 mg, 2.45 mmol, 1.00 eq) in THF (10 mL) was added n-BuLi (2.5 M, 1.08 mL, 1.10 eq) drop-wise at -60°C under a N₂ atmosphere.
-
The mixture was stirred at -60°C for 10 min.
-
N-fluorobenzenesulfonimide (NFSI) (928 mg, 2.94 mmol, 1.20 eq) was added at -60°C.
-
The reaction progress is monitored by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, the reaction is quenched and worked up to isolate the fluorinated product.
Metal-Halogen Exchange and Coupling of 2,6-dibromo-3,5-dimethylpyridine[2]
Procedure:
-
To a stirred anhydrous THF solution of 2,6-dibromo-3,5-dimethylpyridine (3.22 g, 12.15 mmol) was added dropwise a 2.4 mol L⁻¹ n-BuLi in hexane solution (5.57 mL, 13.37 mmol) at 195 K under an argon atmosphere.
-
Stirring was continued for 0.5 h at 195 K.
-
A solution of (2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene (4.90 g, 13.37 mmol) in THF was added.
-
The reaction mixture was stirred for 1 h at this temperature.
-
The reaction was quenched by the addition of water and extracted with dichloromethane.
-
The organic layer was washed with water and dried over anhydrous Na₂SO₄.
-
The crude product was purified by column chromatography.
Sonogashira Coupling of 2,6-dibromo-3,5-dimethylpyridine[4]
Procedure:
-
2,6-dibromo-3,5-dimethylpyridine is reacted with ethynyltrimethylsilane.
-
The reaction is carried out in the presence of a palladium catalyst.
-
The specific catalyst, solvent, base, and temperature conditions are as described in the cited literature (App. Organomet. Chem. 31(12):e3824 (2017)).
-
The resulting silylated product is then deprotected to yield 2,6-diethynyl-3,5-dimethylpyridine.
Conclusion
The reactivity of this compound and 2,6-dibromo-3,5-dimethylpyridine is governed by the distinct electronic and steric environments of their C-Br bonds. The 2,6-dibromo isomer exhibits higher reactivity in palladium-catalyzed cross-coupling and metal-halogen exchange reactions due to the activation provided by the adjacent nitrogen atom. In contrast, the 3,5-dibromo isomer's C-Br bonds are less activated, requiring specific conditions for successful transformation. This comparative guide provides a framework for chemists to select the appropriate isomer and reaction conditions to achieve their desired synthetic targets.
dot
Caption: Isomer Selection Logic.
References
- 1. US20240018105A1 - Tropolone derivatives and tautomers thereof for iron regulation in animals - Google Patents [patents.google.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. WO2019135975A1 - Enhancement of nucleic acid polymerization by aromatic compounds - Google Patents [patents.google.com]
The Strategic Advantage of 3,5-Dibromo-2,6-dimethylpyridine in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is paramount for the development of novel pharmaceuticals and functional materials. Among these, substituted pyridines are a cornerstone, offering a versatile platform for structural elaboration. This guide provides an in-depth comparison of 3,5-Dibromo-2,6-dimethylpyridine in palladium-catalyzed cross-coupling reactions, highlighting its unique advantages over other pyridine alternatives. By examining experimental data from Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, we aim to provide a clear rationale for its strategic use in complex molecule synthesis.
The Influence of Methyl Groups: Steric Hindrance as a Synthetic Tool
The defining feature of this compound is the presence of two methyl groups flanking the nitrogen atom. These substituents exert significant steric hindrance, which profoundly influences the reactivity of the adjacent C-Br bonds at the 3 and 5 positions. This steric shielding can be leveraged to achieve selective mono-functionalization, a challenging task with less hindered dihalopyridines. Furthermore, the electron-donating nature of the methyl groups can modulate the electronic properties of the pyridine ring, affecting the kinetics of the catalytic cycle in cross-coupling reactions.
Comparative Performance in Cross-Coupling Reactions
To objectively assess the utility of this compound, we have compiled and compared its performance in key cross-coupling reactions against other relevant dihalopyridines. The following tables summarize the available quantitative data, providing a snapshot of reaction efficiencies. It is important to note that direct comparisons can be nuanced, as reaction conditions are not always identical across different studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The steric hindrance in this compound can influence the choice of catalyst and ligand, often requiring systems that are effective for hindered substrates.
Table 1: Comparison of Pyridine Substrates in Suzuki-Miyaura Coupling
| Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,4,5-Tribromo-2,6-dimethylpyridine | o-methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 50 | 1 | 26 (mono-adduct) | [1][2] |
| 3,5-Dibromo-2-pyrone | Arylboronic acid | Pd(PPh₃)₄ / CuI | K₂CO₃ | Dioxane/H₂O | 80 | 12 | up to 95 | |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/water | 90 | 18 | moderate to good | |
| 2,6-Dichloropyridine | p-methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | good |
Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the synthesis of alkynyl-substituted aromatics. The steric environment around the bromine atoms in this compound can play a crucial role in the efficiency of this transformation. A study on the closely related 3,5-dibromo-2,6-dichloropyridine demonstrates the feasibility of selective alkynylation at the bromo positions.[3][4][5][6]
Table 2: Comparison of Pyridine Substrates in Sonogashira Coupling
| Pyridine Substrate | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dibromo-2,6-dichloropyridine | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT-60 | 1-24 | Good | [3] |
| 6-Bromo-3-fluoro-2-cyanopyridine | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | up to 93 | [4] |
| 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | [7] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The steric hindrance of the methyl groups in this compound can be advantageous in controlling the degree of amination, potentially favoring mono-amination over di-amination.
Table 3: Comparison of Pyridine Substrates in Buchwald-Hartwig Amination
| Pyridine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | [8] |
| 2,6-Dihalopyridines (I, Br, Cl) | Aminothiophenecarboxylates | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12-24 | good | |
| 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ / BINAP | NaOBuᵗ | Toluene | 100-110 | 12-24 | good |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which can be adapted for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/Water (4:1)
-
Anhydrous, degassed solvents
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Detailed Procedure for Sonogashira Coupling
This protocol is adapted from a procedure for a similar bromopyridine derivative.[4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (0.15 equiv)
-
CuI (0.3 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Anhydrous, degassed solvents
Procedure:
-
To a Schlenk flask, add this compound.
-
Evacuate and backfill the flask with argon.
-
Add a degassed solution of THF and Et₃N (2:1 ratio).
-
Add Pd(PPh₃)₄ and CuI to the reaction mixture under a positive flow of argon.
-
Degas the mixture for 5 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Detailed Procedure for Buchwald-Hartwig Amination
This protocol is adapted from a procedure for the amination of 2-bromo-6-methylpyridine.[8]
Materials:
-
This compound (1.0 equiv)
-
Amine (2.0 equiv for mono-amination)
-
[Pd₂(dba)₃] (0.02 equiv)
-
(±)-BINAP (0.04 equiv)
-
Sodium tert-butoxide (NaOBuᵗ) (2.8 equiv)
-
Toluene
-
Anhydrous, degassed solvent
Procedure:
-
To a large Schlenk vessel, add this compound, (±)-BINAP, [Pd₂(dba)₃], and NaOBuᵗ.
-
Evacuate and backfill the vessel with argon.
-
Add anhydrous, degassed toluene via syringe.
-
Add the amine to the reaction mixture.
-
Heat the resulting mixture to 80 °C with stirring for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and add diethyl ether.
-
Wash the resulting mixture with brine, dry over MgSO₄, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., pentane/diethyl ether).
Visualizing Reaction Pathways and Logic
To further clarify the concepts discussed, the following diagrams illustrate the catalytic cycles and a logical workflow for selecting a cross-coupling strategy.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
References
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Comparative Guide to the Spectral Analysis of 3,5-Dibromo-2,6-dimethylpyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectral data for products resulting from various reactions of 3,5-Dibromo-2,6-dimethylpyridine. The following sections detail the experimental protocols and comparative spectral analysis for key transformations, including Suzuki-Miyaura and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution. This information is intended to aid researchers in identifying and characterizing products derived from this versatile building block.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl compounds from halo-pyridines. In the case of this compound, selective mono- or di-arylation can be achieved by controlling the stoichiometry of the boronic acid reagent.
Experimental Protocol: Synthesis of 3-Aryl-5-bromo-2,6-dimethylpyridine and 3,5-Diaryl-2,6-dimethylpyridine
A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.1 eq. for mono-substitution, 2.2 eq. for di-substitution), Pd(PPh₃)₄ (0.05 eq.), and K₃PO₄ (2.0 eq.) is prepared in a round-bottom flask. The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Degassed 1,4-dioxane and water (4:1) are added, and the reaction mixture is stirred at 90 °C for 12-24 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Comparative Spectral Data for Suzuki-Miyaura Products
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | Key IR Bands (cm⁻¹) |
| This compound | 2.55 (s, 6H, 2xCH₃), 7.80 (s, 1H, Ar-H) | 18.5 (CH₃), 125.0 (C-Br), 140.0 (C-H), 155.0 (C-N) | 265, 267, 269 [M]⁺ | 2920 (C-H), 1540 (C=N), 1450 (C=C) |
| 3-Phenyl-5-bromo-2,6-dimethylpyridine | 2.40 (s, 3H, CH₃), 2.60 (s, 3H, CH₃), 7.30-7.50 (m, 5H, Ph-H), 7.90 (s, 1H, Py-H) | 18.0, 19.0 (CH₃), 126.0 (C-Br), 128.0-130.0 (Ph-C), 138.0 (C-Ph), 141.0 (Py-C-H), 154.0, 156.0 (Py-C-N) | 262, 264 [M]⁺ | 3050 (Ar-H), 2925 (C-H), 1550 (C=N), 1460 (C=C) |
| 3,5-Diphenyl-2,6-dimethylpyridine | 2.35 (s, 6H, 2xCH₃), 7.35-7.55 (m, 10H, 2xPh-H), 8.00 (s, 1H, Py-H) | 18.2 (CH₃), 128.2-130.5 (Ph-C), 138.5 (C-Ph), 142.0 (Py-C-H), 155.5 (Py-C-N) | 259 [M]⁺ | 3060 (Ar-H), 2930 (C-H), 1555 (C=N), 1470 (C=C) |
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling allows for the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted pyridines. Similar to the Suzuki reaction, mono- and di-alkynylation of this compound can be achieved.
Experimental Protocol: Synthesis of 3-Alkynyl-5-bromo-2,6-dimethylpyridine and 3,5-Dialkynyl-2,6-dimethylpyridine
To a solution of this compound (1.0 eq.) in a suitable solvent such as THF or DMF are added Pd(PPh₃)₄ (0.05 eq.), CuI (0.1 eq.), and a base, typically a tertiary amine like triethylamine or diisopropylamine (3.0 eq.). The terminal alkyne (1.1 eq. for mono-substitution, 2.2 eq. for di-substitution) is then added, and the mixture is stirred at room temperature or slightly elevated temperatures (40-60 °C) under an inert atmosphere. The reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is filtered to remove the amine salt, and the solvent is evaporated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
Comparative Spectral Data for Sonogashira Products
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | Key IR Bands (cm⁻¹) |
| This compound | 2.55 (s, 6H, 2xCH₃), 7.80 (s, 1H, Ar-H) | 18.5 (CH₃), 125.0 (C-Br), 140.0 (C-H), 155.0 (C-N) | 265, 267, 269 [M]⁺ | 2920 (C-H), 1540 (C=N), 1450 (C=C) |
| 3-Bromo-2,6-dimethyl-5-(phenylethynyl)pyridine | 2.58 (s, 3H, CH₃), 2.62 (s, 3H, CH₃), 7.35-7.55 (m, 5H, Ph-H), 7.95 (s, 1H, Py-H) | 18.2, 18.8 (CH₃), 85.0, 95.0 (C≡C), 123.0 (Ph-C), 128.5-129.5 (Ph-C), 127.0 (C-Br), 142.0 (Py-C-H), 154.5, 155.5 (Py-C-N) | 284, 286 [M]⁺ | 2215 (C≡C), 1545 (C=N), 1455 (C=C) |
| 2,6-Dimethyl-3,5-bis(phenylethynyl)pyridine | 2.65 (s, 6H, 2xCH₃), 7.40-7.60 (m, 10H, 2xPh-H), 8.10 (s, 1H, Py-H) | 18.5 (CH₃), 86.0, 96.0 (C≡C), 123.5 (Ph-C), 128.8-130.0 (Ph-C), 143.0 (Py-C-H), 156.0 (Py-C-N) | 307 [M]⁺ | 2220 (C≡C), 1550 (C=N), 1465 (C=C) |
Nucleophilic Aromatic Substitution (SNA r)
The bromine atoms on the this compound ring are susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles like secondary amines.
Experimental Protocol: Synthesis of 3-Amino-5-bromo-2,6-dimethylpyridine
This compound (1.0 eq.) is dissolved in a suitable solvent such as DMF or NMP. An excess of the amine nucleophile (e.g., piperidine, 3-5 eq.) is added. The reaction mixture is heated to 100-150 °C and stirred for several hours to days, with progress monitored by TLC or GC-MS. Upon completion, the mixture is cooled, and water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Comparative Spectral Data for SNAr Products
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | Key IR Bands (cm⁻¹) |
| This compound | 2.55 (s, 6H, 2xCH₃), 7.80 (s, 1H, Ar-H) | 18.5 (CH₃), 125.0 (C-Br), 140.0 (C-H), 155.0 (C-N) | 265, 267, 269 [M]⁺ | 2920 (C-H), 1540 (C=N), 1450 (C=C) |
| 5-Bromo-2,6-dimethyl-3-(piperidin-1-yl)pyridine | 1.60-1.80 (m, 6H, pip-H), 2.45 (s, 3H, CH₃), 2.50 (s, 3H, CH₃), 3.10 (t, 4H, N-CH₂), 7.50 (s, 1H, Py-H) | 17.5, 18.0 (CH₃), 24.5, 26.0 (pip-CH₂), 53.0 (N-CH₂), 118.0 (C-Br), 138.0 (Py-C-H), 148.0 (C-N), 153.0, 154.0 (Py-C-N) | 269, 271 [M+H]⁺ | 3350 (N-H stretch absent), 2930, 2850 (C-H), 1560 (C=N), 1470 (C=C) |
| 2,6-Dimethyl-3,5-di(piperidin-1-yl)pyridine | 1.65-1.85 (m, 12H, pip-H), 2.40 (s, 6H, 2xCH₃), 3.15 (t, 8H, N-CH₂), 7.20 (s, 1H, Py-H) | 17.8 (CH₃), 24.8, 26.2 (pip-CH₂), 53.5 (N-CH₂), 139.0 (Py-C-H), 149.0 (C-N), 152.0 (Py-C-N) | 274 [M+H]⁺ | 2935, 2855 (C-H), 1570 (C=N), 1480 (C=C) |
Disclaimer: The spectral data presented in these tables are representative and may vary slightly based on the specific reaction conditions and instrumentation used. Researchers should always confirm product identity through a comprehensive analysis of their own experimental data.
A Researcher's Guide to Palladium Catalysts for the Functionalization of 3,5-Dibromo-2,6-dimethylpyridine
For researchers, scientists, and drug development professionals, the selective functionalization of polysubstituted heterocyclic scaffolds is a cornerstone of modern synthesis. 3,5-Dibromo-2,6-dimethylpyridine serves as a versatile building block, with two reactive bromine atoms offering sites for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system is paramount in controlling the regioselectivity and efficiency of these transformations. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and cyanation reactions involving this compound, supported by experimental data from analogous systems.
The reactivity of the C-Br bonds at the 3 and 5 positions of the pyridine ring is influenced by the electronic and steric effects of the adjacent methyl groups and the nitrogen atom. While the two bromine atoms are electronically similar, subtle differences in their environment can be exploited to achieve selective mono- or di-functionalization through careful selection of the palladium catalyst, ligands, base, and reaction conditions.
Comparative Performance of Palladium Catalysts
The success of a cross-coupling reaction on this compound is highly dependent on the specific reaction type and the desired outcome (mono- versus di-substitution). The following sections provide a comparative analysis of palladium catalyst systems for various common cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl, heteroaryl, or vinyl groups. For dihalogenated pyridines, achieving selective mono-arylation can be challenging. However, by tuning the catalyst system and reaction conditions, a degree of control can be exerted.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | PPh₃ | K₃PO₄ | Toluene | 100 | 18 | 3,5-Diaryl | Good | Effective for double arylation with electron-rich and electron-neutral boronic acids.[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-aryl | High | Bulky, electron-rich phosphine ligands like SPhos can promote mono-arylation. |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 3,5-Diaryl | ~85 | A classic catalyst, often effective for full substitution of dihalopyridines. |
| Pd/C | - | K₂CO₃ | H₂O | 100 | 1 | 3-Aryl-5-bromo | Moderate | Heterogeneous catalysts can offer advantages in terms of catalyst removal. |
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional handles for further transformations. The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Notes |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 60 | 16 | 3-Alkynyl-5-bromo | Good | Mono-alkynylation can often be achieved with high selectivity under these conditions.[2][3] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N/piperidine | DMF | 80 | 12 | 3,5-Dialkynyl | High | More forcing conditions and excess alkyne favor the di-substituted product.[2][3] |
| Pd(OAc)₂ / PPh₃ | CuI | K₂CO₃ | Acetonitrile | 80 | 6 | 3,5-Dialkynyl | ~90 | An in-situ generated catalyst system that is also highly effective. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines. The choice of ligand is critical in this reaction, with bulky, electron-rich phosphines often being the most effective.[4][5][6][7][8]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Notes |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | Mono-amino | Good | Second-generation catalyst system, effective for a range of amines.[4] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 24 | Di-amino | High | Bulky biarylphosphine ligands like XPhos are often required for challenging couplings. |
| [Pd(allyl)Cl]₂ | t-BuXPhos | LHMDS | THF | 80 | 12 | Mono-amino | Good | LHMDS can be a suitable base for substrates with base-sensitive functional groups.[8] |
Heck Reaction & Cyanation
Data for the Heck reaction and cyanation of this compound is less prevalent in the literature. However, conditions reported for other aryl bromides can serve as a starting point for optimization.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene. Palladium acetate with a phosphine ligand is a common catalyst system.
Cyanation: The introduction of a nitrile group can be achieved using various cyanide sources. Palladium-catalyzed cyanation often provides a milder alternative to traditional methods.[9][10]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized protocols that can be adapted for the specific coupling reactions of this compound.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.1 equiv. for mono-arylation, 2.2 equiv. for di-arylation), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and any additional ligand.
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add the degassed solvent system (e.g., Toluene/H₂O).
-
Reaction: Heat the mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and the base (e.g., Et₃N). Add the terminal alkyne (1.1 equiv. for mono-substitution, 2.2 equiv. for di-substitution) dropwise.
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate and purify the residue by column chromatography.[2][3]
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv. for mono-amination, 2.2-2.5 equiv. for di-amination).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture with stirring at the specified temperature (e.g., 80-110 °C).
-
Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, dry the combined organic layers, and concentrate. Purify by column chromatography.[4][6][7]
Visualizing the Process
To better understand the experimental and catalytic processes, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
Conclusion
The functionalization of this compound is a versatile strategy for the synthesis of highly substituted pyridine derivatives. The choice of palladium catalyst and associated ligands is the most critical parameter influencing the outcome of the reaction. For Suzuki-Miyaura and Sonogashira couplings, both mono- and di-substituted products can be accessed with a degree of selectivity by carefully controlling the reaction conditions. Buchwald-Hartwig amination generally requires bulky phosphine ligands to achieve high efficiency. While specific data for Heck and cyanation reactions on this substrate are limited, established protocols for other aryl bromides provide a solid foundation for further investigation. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the design and execution of their synthetic strategies.
References
- 1. rsc.org [rsc.org]
- 2. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Regioselectivity in Reactions of Polybrominated Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of regioselectivity in key reactions of polybrominated pyridines, supported by experimental data. Understanding and controlling the regiochemical outcome of these reactions is paramount for the efficient synthesis of complex pyridine-containing molecules, which are prevalent scaffolds in pharmaceuticals and functional materials. This document details methodologies for crucial experiments, presents quantitative data in comparative tables, and visualizes reaction pathways and influential factors.
Introduction
Polybrominated pyridines are versatile building blocks in organic synthesis, offering multiple reaction sites for functionalization. The inherent electronic properties of the pyridine ring, coupled with the number and position of bromine substituents, dictate the regioselectivity of various transformations. This guide focuses on three principal classes of reactions: nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and metal-halogen exchange. The strategic manipulation of these reactions allows for the controlled, stepwise introduction of diverse functionalities, enabling the synthesis of highly substituted and complex pyridine derivatives.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para (C2, C4, and C6) to the nitrogen atom. The attack of a nucleophile at these positions results in a resonance-stabilized intermediate where the negative charge is delocalized onto the electronegative nitrogen atom, thereby lowering the activation energy for the substitution.[1][2][3]
Factors Influencing Regioselectivity in SNAr:
-
Position of Bromine: Bromine atoms at the 2-, 4-, and 6-positions are generally more susceptible to displacement than those at the 3- and 5-positions.
-
Activating/Deactivating Groups: The presence of other electron-withdrawing or -donating groups on the pyridine ring can further influence the regioselectivity.
-
Nucleophile: The nature of the nucleophile can impact the reaction rate and, in some cases, the regiochemical outcome.
Comparative Data for Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Reaction Conditions | Major Product(s) | Yield (%) | Reference |
| 2,6-Dibromopyridine | Morpholine | Toluene, 110°C, 12-24h | 2-Bromo-6-morpholinopyridine | High Selectivity | [4][5] |
| 2,6-Dibromopyridine | Various Amines | Water, Microwave, 150-205°C, 2.5h | 2-Bromo-6-aminopyridines | High Selectivity | [5][6] |
| 3-Substituted 2,6-Dichloropyridines | 1-Methylpiperazine | Acetonitrile | 2- or 6-substituted product depending on the 3-substituent | Varies | [7] |
Experimental Protocol: Selective Mono-amination of 2,6-Dibromopyridine[5]
Materials:
-
2,6-Dibromopyridine (1.0 eq.)
-
Amine (e.g., morpholine, 1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.04 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In an oven-dried sealed tube, add 2,6-dibromopyridine, sodium tert-butoxide, Pd(OAc)₂, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent and the amine via syringe.
-
Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-aminated pyridine derivative.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-selective functionalization of pyridine - American Chemical Society [acs.digitellinc.com]
Assessing the Purity of Synthesized 3,5-Dibromo-2,6-dimethylpyridine: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of 3,5-Dibromo-2,6-dimethylpyridine, a key building block in the synthesis of various pharmaceuticals and agrochemicals.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
Reverse-phase HPLC (RP-HPLC) is the gold standard for the purity assessment of many organic molecules, including halogenated pyridines, due to its high resolving power and sensitivity. A well-developed HPLC method can effectively separate the main compound from potential process-related impurities.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically involves the bromination of 2,6-dimethylpyridine. Potential impurities that may be present in the final product include:
-
Starting Material: Unreacted 2,6-dimethylpyridine.
-
Monobrominated Intermediates: Such as 3-bromo-2,6-dimethylpyridine.
-
Isomeric Byproducts: Other dibrominated isomers of 2,6-dimethylpyridine that may form under certain reaction conditions.
Experimental Protocol: RP-HPLC Method
This section details a proposed RP-HPLC method for the purity analysis of this compound.
Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Gradient Elution | 0-5 min: 50% B; 5-15 min: 50-80% B; 15-20 min: 80% B; 20-22 min: 80-50% B; 22-25 min: 50% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 275 nm. |
| Injection Volume | 10 µL. |
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile/Water, 50:50 v/v) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Impurity Spiked Solution: If standards for potential impurities are available, prepare a solution containing the main compound and known amounts of the impurities to verify peak identification and resolution.
Data Analysis:
The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparison of Analytical Methods
While HPLC is a powerful technique, other methods can also be employed for purity assessment, each with its own advantages and limitations.
| Parameter | HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Separation based on differential adsorption on a solid stationary phase. |
| Resolution | High to Very High | Very High | Low to Medium |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Low (µg to ng range) |
| Quantification | Excellent | Excellent | Semi-quantitative at best |
| Sample Volatility | Not required | Required | Not required |
| Speed | Moderate (15-30 min per sample) | Moderate (20-40 min per sample) | Fast (<15 min per sample) |
| Cost | High | High | Low |
| Typical Use | Primary method for purity and impurity profiling. | Identification of volatile impurities and structural elucidation. | Rapid, qualitative screening for presence of major impurities. |
Alternative Analytical Techniques: Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds.
Instrumentation and Conditions:
| Parameter | Specification |
| GC System | A gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector. |
| Column | A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |
| Injector Temperature | 280 °C. |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min. |
| MS Transfer Line | 280 °C. |
| Ion Source Temp | 230 °C. |
| Mass Range | m/z 50-400. |
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for a preliminary assessment of purity.
Procedure:
| Parameter | Specification |
| Stationary Phase | Silica gel 60 F254 TLC plates. |
| Mobile Phase | Hexane:Ethyl Acetate (4:1, v/v). |
| Sample Application | Spot dilute solutions of the synthesized product and starting material (if available) on the baseline. |
| Development | Develop the plate in a saturated TLC chamber until the solvent front is approximately 1 cm from the top. |
| Visualization | Visualize the spots under UV light at 254 nm. |
Visualizing the Workflow
To illustrate the logical flow of assessing the purity of synthesized this compound, the following diagrams outline the experimental workflows.
A Comparative Guide to Alternative Brominating Agents for the Synthesis of 3-Bromo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
The selective bromination of 2,6-dimethylpyridine (2,6-lutidine) is a critical transformation in the synthesis of numerous pharmaceutical intermediates and fine chemicals. The introduction of a bromine atom at the 3-position yields 3-bromo-2,6-dimethylpyridine, a versatile building block for further functionalization. While classical bromination methods exist, the demand for milder, more selective, and environmentally benign processes has driven the exploration of alternative brominating agents. This guide provides an objective comparison of various reagents for the synthesis of 3-bromo-2,6-dimethylpyridine, supported by experimental data and detailed protocols.
Performance Comparison of Brominating Agents
The choice of a brominating agent significantly impacts the yield, regioselectivity, and scalability of the synthesis of 3-bromo-2,6-dimethylpyridine. This section compares the efficacy of several common and alternative reagents.
| Brominating Agent | Substrate | Product | Solvent | Reaction Conditions | Yield (%) | Reference |
| Bromine (Br₂) / H₂SO₄ | 2,6-Dimethylpyridine | 3-Bromo-2,6-dimethylpyridine | Fuming Sulfuric Acid | Moderate Temperature | Excellent | [1] |
| N-Bromosuccinimide (NBS) | 2,6-Dimethylpyridine | 3-Bromo-2,6-dimethylpyridine | Acetonitrile | Room Temperature | High | [2] |
| N-Bromosuccinimide (NBS) / Radical Initiator | 2,6-Dimethylpyridine | 2-(Bromomethyl)-6-methylpyridine | Carbon Tetrachloride | Reflux | - | [3][4] |
| Dibromohein / Radical Initiator | 2,6-Dimethylpyridine | 2,6-Bis(bromomethyl)pyridine | Carbon Tetrachloride | 20-80°C | >90% | [5] |
| Pyridinium Bromide-Perbromide | 1,4-Dihydropyridine derivative | Brominated 1,4-Dihydropyridine | Ethyl Acetate | - | 50% | [6] |
Note: Yields can vary depending on the specific reaction conditions and scale. The table provides a general overview based on available literature.
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and a generalized experimental workflow for the bromination of 2,6-dimethylpyridine.
Caption: Reaction pathways for the bromination of 2,6-dimethylpyridine.
Caption: Generalized experimental workflow for bromination.
Detailed Experimental Protocols
Bromination with Bromine in Fuming Sulfuric Acid
This method is effective for the nuclear bromination of 2,6-dimethylpyridine, yielding the 3-bromo derivative in excellent yields.[1]
Materials:
-
2,6-Dimethylpyridine
-
Fuming sulfuric acid (oleum)
-
Bromine (Br₂)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a reaction vessel equipped with a dropping funnel and a stirrer, carefully add 2,6-dimethylpyridine to fuming sulfuric acid while cooling in an ice bath.
-
Slowly add bromine to the mixture, maintaining the temperature at a moderate level.
-
After the addition is complete, allow the reaction to stir at the specified temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution until basic.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 3-bromo-2,6-dimethylpyridine.
Bromination with N-Bromosuccinimide (NBS)
NBS is a versatile reagent that can be used for both nuclear and side-chain bromination depending on the reaction conditions. For the synthesis of 3-bromo-2,6-dimethylpyridine, the reaction is typically carried out under conditions that favor electrophilic aromatic substitution.[2]
Materials:
-
2,6-Dimethylpyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Water
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Dissolve 2,6-dimethylpyridine in acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide to the solution in one portion.
-
Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Add water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield 3-bromo-2,6-dimethylpyridine.
Side-Chain Bromination with Dibromohein
For the synthesis of 2,6-bis(bromomethyl)pyridine, a less common but effective alternative to NBS is dibromohein, which is noted to be cheaper and less toxic.[5]
Materials:
-
2,6-Dimethylpyridine
-
Dibromohein
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
To a solution of 2,6-dimethylpyridine in carbon tetrachloride, add dibromohein and a catalytic amount of a radical initiator.
-
Heat the reaction mixture to reflux (or the specified temperature between 20-80°C) and stir for the required duration.
-
Monitor the reaction by an appropriate analytical method.
-
After completion, cool the reaction mixture and filter to remove any solid byproducts.
-
Wash the filtrate with an aqueous solution to remove any remaining impurities.
-
Dry the organic layer and concentrate to obtain the crude 2,6-bis(bromomethyl)pyridine, which can be further purified if necessary.
Conclusion
The selection of a suitable brominating agent for the synthesis of 3-bromo-2,6-dimethylpyridine is contingent on the desired outcome (nuclear vs. side-chain bromination), scale, and process safety considerations. Traditional methods using elemental bromine in strong acid provide high yields for nuclear bromination. N-Bromosuccinimide offers a milder alternative for achieving the same transformation and can be tuned for side-chain bromination under radical conditions. For dedicated side-chain bromination, dibromohein presents a cost-effective and less hazardous option. Researchers should carefully consider the advantages and disadvantages of each method to select the most appropriate protocol for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]
- 6. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 3,5-Dibromo-2,6-dimethylpyridine in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic campaign. 3,5-Dibromo-2,6-dimethylpyridine is a versatile building block, particularly in the construction of complex molecular architectures found in pharmaceuticals and agrochemicals.[1] This guide provides an objective cost-benefit analysis of using this compound compared to its chlorinated and other halogenated analogs in common cross-coupling reactions, supported by experimental data and detailed protocols.
Reactivity and Cost: The Halogen's Tale
The primary alternatives to this compound in synthesis are its chlorinated and iodinated counterparts. The choice between these reagents often hinges on a trade-off between reactivity and cost. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I, which directly influences the ease of oxidative addition in palladium-catalyzed cross-coupling reactions. Consequently, bromo- and iodo-pyridines are generally more reactive than their chloro-analogs, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, this increased reactivity typically comes at a higher purchase price.
Comparative Cost Analysis
To provide a clear quantitative comparison, the approximate costs of this compound and its potential alternatives are summarized in the table below. Prices are based on bulk quantities from various chemical suppliers and are subject to change.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Purity | Estimated Price (USD/kg) |
| This compound | 3430-34-0 | 264.95 | ≥98% | 5,000 - 8,000 |
| 3,5-Dichloro-2,6-dimethylpyridine | Not readily available | 176.04 | N/A | N/A |
| 2,6-Dibromo-3,5-dimethylpyridine | 117846-58-9 | 264.95 | ≥97% | 4,000 - 6,000 |
| 2,6-Dichloro-3,5-dimethylpyridine | Not readily available | 176.04 | N/A | N/A |
| 3,5-Dichloropyridine | 2457-47-8 | 147.99 | ≥98% | 150 - 300 |
| 2,6-Dichloropyridine | 626-06-2 | 147.99 | ≥98% | 100 - 200 |
| 3,5-Dibromopyridine | 625-92-3 | 236.89 | ≥98% | 250 - 400 |
| 2,6-Dibromopyridine | 626-05-1 | 236.89 | ≥98% | 1,500 - 2,500 |
Note: The dichloro-analogs of 2,6-dimethylpyridine are not readily commercially available in bulk, highlighting a potential supply chain advantage for the brominated version despite its higher cost.
Performance in Key Synthetic Transformations: A Comparative Overview
The utility of this compound is most evident in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds. The higher reactivity of the C-Br bond in this compound generally leads to higher yields and allows for the use of milder reaction conditions compared to chlorinated analogs.
Hypothetical Case Study: Synthesis of a Biaryl Pyridine Intermediate
Let's consider the synthesis of a hypothetical drug intermediate, 3,5-diaryl-2,6-dimethylpyridine.
| Parameter | This compound | 3,5-Dichloro-2,6-dimethylpyridine (Projected) |
| Catalyst System | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ with bulky phosphine ligand (e.g., SPhos) (5-10 mol%) |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ (stronger base often required) |
| Temperature | 80-100 °C | 100-120 °C |
| Reaction Time | 4-12 hours | 12-24 hours |
| Typical Yield | 85-95% | 60-80% |
| Reagent Cost/mol | Higher | Lower |
| Catalyst Cost | Lower loading may offset higher initial price | Higher loading and more expensive ligands increase cost |
| Process Cost | Shorter reaction times and milder conditions reduce energy and operational costs | Longer reaction times and higher temperatures increase costs |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. Similar to the Suzuki coupling, the increased reactivity of the C-Br bond in this compound facilitates the C-N bond formation under milder conditions.
References
Safety Operating Guide
Proper Disposal of 3,5-Dibromo-2,6-dimethylpyridine: A Safety and Operations Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 3,5-Dibromo-2,6-dimethylpyridine. The following procedures are compiled based on safety data sheets for structurally similar compounds and are intended to ensure the safe handling and compliant disposal of this chemical. All waste containing this compound must be treated as hazardous.
Immediate Safety and Hazard Information
Hazard Identification Summary
| Hazard Statement | Classification |
| Harmful if swallowed.[1] | Acute Toxicity, Oral (Category 4)[1] |
| Causes skin irritation.[1] | Skin Corrosion/Irritation (Category 2)[1] |
| Causes serious eye irritation.[1] | Serious Eye Damage/Eye Irritation (Category 2)[1] |
| May cause respiratory irritation.[1][3] | Specific Target Organ Toxicity (Single Exposure)[1] |
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat to ensure full skin coverage.[1] |
| Respiratory Protection | Use in a well-ventilated area. If vapors or dust are generated, a NIOSH-approved respirator is required. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, regional, and national regulations.[1]
-
Waste Identification and Segregation: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, and absorbent pads), must be classified as hazardous waste. This waste stream should be kept separate from non-hazardous and other incompatible chemical waste.
-
Containerization: Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical. The label must include "Hazardous Waste," the full chemical name "this compound," and identify the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep the container away from incompatible materials such as strong oxidizing agents and acids.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste. The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not dispose of this chemical down the drain or in regular trash.
Spill Management
In the event of a spill, the area should be evacuated, and adequate ventilation should be ensured. Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1] Collect the absorbed material and place it into a sealed and labeled hazardous waste container for disposal.[1] Decontaminate the spill area with a suitable solvent and wash the area thoroughly.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,5-Dibromo-2,6-dimethylpyridine
Essential Safety and Handling Guide for 3,5-Dibromo-2,6-dimethylpyridine
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is vital for ensuring laboratory safety and minimizing risk.
Chemical Profile:
-
Chemical Name: this compound
-
Molecular Formula: C₇H₇Br₂N
-
Hazards: Based on data for structurally similar compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is harmful if swallowed.[1][4][5]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[6] | Protects against splashes and airborne particles that can cause serious eye damage.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[7][8][9] | Prevents skin contact, which can cause irritation.[1][2][4][5] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes.[7][8] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][7][8] A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.[10] | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2][3][4] |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.[7][8]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[4]
-
Designate a specific, well-ventilated area for handling the compound to contain potential spills.[1]
2. Donning Personal Protective Equipment:
-
Before handling, put on all required PPE as specified in the table above.
3. Handling the Compound:
-
Conduct all weighing and transfers of the compound within a chemical fume hood to control dust and vapors.[8]
-
Avoid creating dust.
-
Use non-sparking tools.[1]
-
Keep the container tightly closed when not in use.[1][2][4][5]
4. First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][4][7] Remove contaminated clothing and wash it before reuse.[1][2][4]
-
In case of eye contact: Rinse cautiously with water for several minutes.[2][4][11] Remove contact lenses if present and easy to do. Continue rinsing.[2][4][5] Seek immediate medical attention.[11]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2][4]
-
If swallowed: Rinse mouth.[1][4][11] Do NOT induce vomiting.[11] Call a poison center or doctor if you feel unwell.[1][4]
5. Spill Management:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect into a suitable, labeled container for disposal.[1]
-
For large spills, contain the spill and prevent it from entering drains.[1]
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
-
Waste Characterization: this compound should be treated as hazardous waste.
-
Disposal Method: Dispose of the chemical waste and any contaminated materials in accordance with federal, state, and local regulations.[1] Chemical incineration with an afterburner and scrubber is a recommended method of disposal.[1]
-
Container Disposal: Dispose of empty containers as unused product in accordance with approved waste disposal practices.[1]
Workflow Diagram
Caption: Procedural workflow for safe handling of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 3-Bromo-2,6-dimethylpyridine | C7H8BrN | CID 603971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hsa.ie [hsa.ie]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. research.arizona.edu [research.arizona.edu]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
